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  • Product: Dimethyl 1,2,2,2-tetrachloroethyl phosphate
  • CAS: 3862-21-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Toxicological Profile of Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3)

Chemical Identity and Properties Dimethyl 1,2,2,2-tetrachloroethyl phosphate is an organophosphate ester. Organophosphates are a class of compounds widely used as pesticides and flame retardants.[1][2] The presence of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Properties

Dimethyl 1,2,2,2-tetrachloroethyl phosphate is an organophosphate ester. Organophosphates are a class of compounds widely used as pesticides and flame retardants.[1][2] The presence of chlorine atoms in the ethyl group suggests it may also have applications as a flame retardant. The physical and chemical properties of this compound are crucial for understanding its environmental fate and potential for human exposure.

Presumed Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for many organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent adverse effects on the nervous system.[1]

dot digraph "Organophosphate Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Cholinesterase Inhibition by Organophosphates", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} caption { label: "Figure 1: Generalized mechanism of acetylcholinesterase inhibition by organophosphates."; fontsize: 10; fontname: "Arial"; } enddot

Toxicological Profile

Acute Toxicity

Acute exposure to analogous organophosphates can cause a range of effects, primarily due to their neurotoxicity.

Oral: The oral LD50 values for related compounds in rats and mice suggest moderate to high acute toxicity. For instance, the oral LD50 for dichlorvos in rats ranges from 17 to 110 mg/kg.[3] Dermal: Dermal absorption is a significant route of exposure for many organophosphates.[1] Inhalation: Inhalation of vapors or aerosols can also lead to rapid systemic toxicity. The LC50 for dichlorvos in rats (1-hour exposure) is between 9.05 and 49.6 ppm.[3]

Symptoms of acute organophosphate poisoning include nausea, vomiting, diarrhea, salivation, sweating, muscle weakness, and in severe cases, respiratory distress, convulsions, coma, and death.[3][4]

Table 1: Acute Toxicity Data for Analogous Organophosphates

CompoundRouteSpeciesLD50/LC50Reference
DichlorvosOralRat17-110 mg/kg[3]
DichlorvosOralMouse61-275 mg/kg[3]
DichlorvosInhalation (1 hr)Rat9.05-49.6 ppm[3]
DichlorvosInhalation (4 hr)Mouse1.42-33.8 ppm[3]
Tris(chloropropyl) phosphate (TCPP)OralRat (male)1,000-4,000 mg/kg[5]
Tris(chloropropyl) phosphate (TCPP)OralRat (female)2,000 mg/kg[5]
Skin and Eye Irritation

Contact with related organophosphates can cause skin and eye irritation.[4] Some are corrosive and can cause severe burns.[6]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of organophosphates is varied.

  • Genotoxicity: Some studies on analogous compounds have shown evidence of genotoxicity. For example, a hemiacetal impurity in trichlorfon, which is structurally related, was found to cause a significant increase in chromosome aberrations in mouse bone marrow cells.[7]

  • Carcinogenicity: The evidence for carcinogenicity is mixed. Tris(2-chloroethyl) phosphate (TCEP) has shown limited evidence of carcinogenicity in experimental animals.[8] The U.S. EPA has classified TCEP as a high-priority chemical for risk evaluation due to concerns including potential kidney cancer.[9] Chronic exposure to TCEP has been associated with renal tubule hyperplasia and adenomas in rats.[10]

Reproductive and Developmental Toxicity

Reproductive and developmental effects have been observed for some analogous organophosphates.

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility.[11] Studies on TCEP have shown it can have reproductive toxicity.[12]

  • Developmental Toxicity: Developmental toxicity has been noted for some organophosphates, with effects such as decreased pup weight and an increased number of runts at certain dose levels.[13] Dichlorvos has been suggested to have developmental toxicity, causing abnormal behaviors and brain development disorders in animal offspring.[3]

Neurotoxicity

Beyond the acute cholinergic effects, chronic exposure to some organophosphates can lead to other neurotoxic outcomes. Neurotoxic effects have been reported for TCEP in rats.[8] Chronic exposure to TCEP has been shown to cause degenerative lesions in the brain stem and cerebral cortex of rats.[10]

Experimental Protocols: A Representative Approach

To determine the toxicological profile of a substance like Dimethyl 1,2,2,2-tetrachloroethyl phosphate, a battery of standardized tests would be employed. Below is a representative workflow for assessing acute oral toxicity.

Acute Oral Toxicity Assessment (Following OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure with the use of a minimal number of animals.

  • Dose-Range Finding: A preliminary study with a small number of animals to determine the approximate lethal dose.

  • Main Study:

    • Animals (typically rats) are fasted overnight.

    • A single oral dose of the test substance is administered via gavage.

    • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (e.g., 3) is used for each step.

  • Observation:

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weights are recorded weekly.

  • Endpoint: The outcome of the test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

dot digraph "Acute_Oral_Toxicity_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Acute Oral Toxicity (OECD 423)", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} caption { label: "Figure 2: A representative experimental workflow for assessing acute oral toxicity."; fontsize: 10; fontname: "Arial"; } enddot

Conclusion

References

  • New Jersey Department of Health. (n.d.). DIMETHYL-1,2-DIBROMO- 2,2-DICHLOROETHYL PHOSPHATE HAZARD SUMMARY.
  • Dedek, W., Scheufler, H., & Fischer, G. W. (1987). Cytogenetic, genetic, and embryotoxicity studies with dimethyl 2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)-ethylphosphonate, a hypothetical impurity in technical grade trichlorfon. Ecotoxicology and Environmental Safety, 13(2), 216-224. Retrieved from [Link]

  • Merck Millipore. (2025). SAFETY DATA SHEET - Phosphorus trichloride.
  • SIAM. (2009). SIAM 28, 15-17 April 2009 IE/UK/EU.
  • Chemicals Evaluation and Research Institute, Japan. (n.d.). HAZARD ASSESSMENT REPORT Dimethyl 2,2-dichlorovinyl phosphate.
  • Liu, X., Ji, K., & Choi, K. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science, 10, 967392. Retrieved from [Link]

  • Redox. (2025). Safety Data Sheet - Chlorinated Trisodium Phosphate.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - Tricresylphosphate.
  • National Toxicology Program. (2018). Toxicology and carcinogenesis studies of an isomeric mixture of tris(chloropropyl) phosphate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. National Toxicology Program technical report series, (592), 1-138. Retrieved from [Link]

  • TCI Chemicals. (2024). SAFETY DATA SHEET - Dimethyl Methylphosphonate.
  • International Agency for Research on Cancer. (1999). Tris(2-chloroethyl) phosphate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]

  • Scialli, A. R., Dourson, M., & Brorby, G. P. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 61(2), 224-234. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2025). SAFETY DATA SHEET - Triethyl phosphate.
  • Hashim, A. H., Al-Naseri, S. K., Al-Obaidi, A. S., Al-Asadi, A. M., & Al-Manhel, A. J. (2026). Risk Assessment of Dermal Exposure to Tris(2-chloroethyl) Phosphate and Tris(1,3-dichloroisopropyl). Environmental Contamination, Causes and Solutions, 2(1), 1. Retrieved from [Link]

  • Matthews, H. B., Eustis, S. L., & Haseman, J. (1993). Toxicity and carcinogenicity of chronic exposure to tris(2-chloroethyl)phosphate. Fundamental and Applied Toxicology, 20(4), 477-485. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). DIMETHYL PHOSPHORO- CHLORIDOTHIOATE HAZARD SUMMARY.
  • Liu, X., Ji, K., & Choi, K. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science, 10. Retrieved from [Link]

  • Ogutuga, C. F., & Olagbaju, A. R. (2014). Dichlorvos toxicity: A public health perspective. Journal of Environmental and Public Health, 2014, 492857. Retrieved from [Link]

  • Antonopoulou, M., Konstantinou, I., & Hela, D. (2022). Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria. Toxics, 10(12), 738. Retrieved from [Link]

  • National Toxicology Program. (2019). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). Retrieved from [Link]

Sources

Exploratory

Environmental degradation rate of Dimethyl 1,2,2,2-tetrachloroethyl phosphate

An In-Depth Technical Guide to the Environmental Degradation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate Introduction: Elucidating the Environmental Fate of a Niche Organophosphate Dimethyl 1,2,2,2-tetrachloroethyl ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Environmental Degradation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate

Introduction: Elucidating the Environmental Fate of a Niche Organophosphate

Dimethyl 1,2,2,2-tetrachloroethyl phosphate (DTEP) is an organophosphorus compound characterized by a central phosphate ester core, two methyl ester linkages, and a highly chlorinated 1,2,2,2-tetrachloroethyl group. While extensive environmental fate data exists for widely used organophosphate pesticides and flame retardants, specific kinetic data for DTEP is not prevalent in publicly accessible literature. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of organophosphate chemistry and drawing parallels with structurally analogous compounds to provide a robust predictive analysis of its environmental degradation.

This document is intended for researchers, environmental chemists, and regulatory scientists. It moves beyond a simple data summary to explain the mechanistic underpinnings of DTEP's likely environmental behavior. By examining its susceptibility to hydrolysis, photolysis, and biodegradation, we will construct a comprehensive profile of its persistence, transformation pathways, and the key environmental factors governing its degradation rate.

Section 1: Physicochemical Profile and Environmental Transport

The environmental behavior of any chemical is rooted in its fundamental structure and resulting physicochemical properties. DTEP's structure contains several key features that dictate its fate:

  • Phosphate Ester Core: The phosphorus-oxygen-carbon (P-O-C) bonds are the most reactive sites for hydrolytic cleavage, a dominant degradation pathway for this class of compounds.

  • Tetrachloroethyl Group: The four chlorine atoms significantly increase the molecule's molecular weight and hydrophobicity. The high degree of chlorination can also render the molecule more resistant to microbial degradation.

  • Dimethyl Esters: Compared to diethyl or larger alkyl esters, the methyl groups are less sterically hindering, potentially allowing for more rapid enzymatic or chemical hydrolysis at the phosphorus center.

While specific data for DTEP is limited, the properties of its diethyl analog, Diethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3957-63-9), provide a reasonable proxy:

  • Vapour Pressure: 0.00426 mmHg at 25°C[1]. This low vapor pressure suggests that volatilization from water or soil surfaces is not a primary dissipation mechanism.

  • Water Solubility: Organophosphates exhibit a wide range of solubilities. The presence of the polar phosphate group is countered by the nonpolar tetrachloroethyl group. Compounds like Tris(2-chloroethyl) phosphate (TCEP) have high water solubility, which facilitates their transport in aquatic systems[2].

  • Soil Adsorption: The fate of pesticides in soil is heavily influenced by adsorption to soil particles, which is correlated with hydrophobicity and soil organic matter content[3][4]. The chlorinated ethyl group in DTEP suggests a moderate potential for adsorption, which could reduce its bioavailability for degradation and leaching.

Pesticides and similar chemical compounds can enter the environment through various pathways, including surface runoff from treated areas and leaching through the soil profile into groundwater[3][5]. The specific transport of DTEP will be governed by its solubility and soil adsorption coefficient.

Section 2: Abiotic Degradation Pathways

Abiotic processes, driven by chemical and physical phenomena, are critical in the initial breakdown of organophosphates in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water and is arguably the most significant abiotic degradation pathway for phosphate esters[6][7]. The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the electrophilic phosphorus atom, leading to the cleavage of an ester bond.

Mechanism and Influencing Factors: The rate of hydrolysis for organophosphates is profoundly dependent on pH.

  • Alkaline Conditions (pH > 7): Hydrolysis is rapid. The abundance of hydroxide ions (OH⁻), a much stronger nucleophile than water, accelerates the cleavage of the P-O-C bond. For the related compound Tetrachlorvinphos, hydrolysis is rapid in alkaline media[8].

  • Neutral and Acidic Conditions (pH ≤ 7): The reaction is significantly slower. Studies on dimethyl phosphonate show a half-life of approximately 3 hours at pH 7, which increases to 470 hours at pH 4[9].

Predicted Hydrolysis Products: The hydrolysis of DTEP is expected to proceed via the cleavage of one of the P-O-methyl bonds or the P-O-tetrachloroethyl bond. Cleavage of the ester linkage is the most typical first step for such compounds, likely yielding Dimethyl Phosphate (DMP) and 1,2,2,2-tetrachloroethanol . These primary products can undergo further degradation.

Photolysis

Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly in the UV spectrum of sunlight. This can occur through two mechanisms[10]:

  • Direct Photolysis: The chemical itself absorbs a photon of light, promoting it to an excited state where it becomes reactive and undergoes transformation, such as bond cleavage.

  • Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids in natural waters), absorb light and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen. These species then attack and degrade the target molecule.

For many organophosphates, indirect photolysis is the more dominant pathway. Studies on the flame retardant TCEP show that its degradation is mediated by hydroxyl radicals[11]. The presence of polystyrene microplastics has also been shown to generate reactive oxygen species that promote TCEP photodegradation[12]. Given the structure of DTEP, it is plausible that hydroxyl radicals would attack the P-O-C bonds or potentially abstract a hydrogen atom, initiating degradation. The C-Cl bonds may also be susceptible to cleavage under UV irradiation.

Section 3: Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms. For organophosphates, this is often an efficient process, with bacteria and fungi evolving specific enzymes to utilize these compounds as a source of phosphorus or carbon[13].

Enzymatic Pathways: The key enzymes involved are organophosphorus hydrolases (OPH) or phosphotriesterases (PTEs) . These enzymes catalyze the hydrolysis of the phosphoester bonds. The initial step in the biodegradation of DTEP would likely mirror chemical hydrolysis, cleaving an ester bond to produce dimethyl phosphate and 1,2,2,2-tetrachloroethanol.

Factors Affecting Biodegradation:

  • Chemical Structure: The high degree of chlorination on the ethyl group may pose a challenge for microbial enzymes, potentially slowing the rate of degradation compared to non-halogenated analogs. Some chlorinated organophosphates are known to be persistent and not readily biodegradable[14][15].

  • Environmental Conditions: Soil moisture, pH, temperature, and organic matter content all influence microbial activity and thus the rate of biodegradation[4][16].

  • Bioavailability: The compound must be accessible to the microorganisms. Strong adsorption to soil particles can reduce bioavailability and slow down degradation[3].

While some organophosphates like Dichlorvos (DDVP) can be completely removed by certain fungal strains[13], others like TCEP are difficult to biodegrade[2]. The biodegradability of DTEP would need to be empirically determined but is predicted to be a slower process than alkaline hydrolysis.

Section 4: Experimental Protocols for Degradation Assessment

To generate reliable data, standardized protocols must be followed. The following outlines workflows based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Protocol 1: Hydrolysis Rate Determination (Adapted from OECD 111)
  • Preparation: Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).

  • Incubation: Add a known concentration of DTEP (dissolved in a minimal amount of water-miscible solvent) to each buffer solution in sterile, sealed vials. Incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, sacrifice replicate vials from each pH level.

  • Analysis: Quench any reaction by adding a suitable agent or by immediate extraction. Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the remaining concentration of DTEP.

  • Kinetics: Plot the natural logarithm of the concentration versus time. The slope of this line gives the pseudo-first-order rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.

Protocol 2: Aerobic Biodegradation Test (Adapted from OECD 301F - Manometric Respirometry)
  • Inoculum: Obtain activated sludge from a domestic wastewater treatment plant as the source of microorganisms.

  • Test Setup: Add a mineral nutrient medium, the inoculum, and a known concentration of DTEP (as the sole carbon source) to sealed respirometer vessels.

  • Controls: Prepare control vessels including: a) inoculum and medium only (to measure endogenous respiration), and b) a readily biodegradable reference substance (e.g., sodium benzoate) to confirm the viability of the inoculum.

  • Incubation: Incubate the vessels at a constant temperature (20-25°C) with continuous stirring for 28 days.

  • Measurement: Continuously measure the oxygen consumption in each vessel.

  • Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed by DTEP to its theoretical oxygen demand (ThOD). A compound is considered "readily biodegradable" if it reaches >60% ThOD within a 10-day window during the 28-day test.

Section 5: Data Summary and Visualization

The following table summarizes the predicted degradation behavior of DTEP based on the principles discussed.

Degradation PathwayControlling FactorsPredicted RatePrimary Products
Hydrolysis pH (dominant) , TemperatureFast at high pH (>8)Slow at neutral/acidic pHDimethyl phosphate, 1,2,2,2-tetrachloroethanol
Photolysis Light Intensity, Presence of Photosensitizers (e.g., humic acids) Moderate (Indirect) Slow (Direct)Oxidized and/or dechlorinated derivatives
Biodegradation Microbial Activity, Bioavailability, Degree of Chlorination Slow to Moderate Dimethyl phosphate, 1,2,2,2-tetrachloroethanol
Visualizations

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation DTEP Dimethyl 1,2,2,2-tetrachloroethyl phosphate Hydrolysis Hydrolysis (Fastest at high pH) DTEP->Hydrolysis Photolysis Photolysis (Indirect via •OH) DTEP->Photolysis Biodegradation Biodegradation (Phosphotriesterases) DTEP->Biodegradation Primary_Products Primary Products: - Dimethyl Phosphate (DMP) - 1,2,2,2-Tetrachloroethanol Hydrolysis->Primary_Products Photolysis->Primary_Products and other derivatives Biodegradation->Primary_Products Secondary_Products Further Degradation (e.g., CO2, H2O, Cl⁻, PO₄³⁻) Primary_Products->Secondary_Products

Caption: Predicted environmental degradation pathways for DTEP.

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis A Prepare Sterile Buffers (pH 4, 7, 9) B Spike with DTEP A->B C Incubate in Dark at Constant Temp B->C D Sample at Time Intervals C->D E Solvent Extraction D->E F GC-MS or HPLC Quantification E->F G Calculate Rate Constant & Half-Life F->G

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 1,2,2,2-tetrachloroethyl phosphate

This guide provides a detailed overview of the known physicochemical properties of Dimethyl 1,2,2,2-tetrachloroethyl phosphate, with a primary focus on its molecular weight and a comprehensive protocol for determining it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed overview of the known physicochemical properties of Dimethyl 1,2,2,2-tetrachloroethyl phosphate, with a primary focus on its molecular weight and a comprehensive protocol for determining its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their work.

Introduction

Dimethyl 1,2,2,2-tetrachloroethyl phosphate is an organophosphate compound. Organophosphates are a broad class of chemicals with diverse applications, including as pesticides, flame retardants, and plasticizers.[1] The biological activity and environmental fate of these compounds are significantly influenced by their physicochemical properties, such as molecular weight and solubility.[2][3] Accurate data on these properties are therefore critical for risk assessment, formulation development, and understanding pharmacokinetic and pharmacodynamic profiles.

This guide addresses the current knowledge gap regarding the solubility of Dimethyl 1,2,2,2-tetrachloroethyl phosphate by providing a robust, self-validating experimental protocol for its determination, grounded in internationally recognized standards.

Physicochemical Properties

The fundamental physicochemical properties of Dimethyl 1,2,2,2-tetrachloroethyl phosphate are summarized in the table below.

PropertyValueSource
Chemical Name Dimethyl 1,2,2,2-tetrachloroethyl phosphate-
CAS Number 3862-21-3[4][5]
Molecular Formula C4H7Cl4O4PDeduced from chemical name
Molecular Weight 319.89 g/mol Calculated
Water Solubility Data not available-
Solubility in Organic Solvents Data not available-

Note on Solubility Data: Extensive searches of chemical databases and scientific literature did not yield experimentally determined solubility data for Dimethyl 1,2,2,2-tetrachloroethyl phosphate. The following sections of this guide are therefore dedicated to enabling researchers to determine this crucial parameter.

Experimental Protocol for Solubility Determination

The following protocol is a detailed, step-by-step methodology for the determination of the aqueous solubility of Dimethyl 1,2,2,2-tetrachloroethyl phosphate. This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105, which describes the flask method and the column elution method for determining water solubility.[5][6][7][8][9]

Principle

The objective is to determine the saturation mass concentration of the substance in water at a given temperature. The choice between the flask method and the column elution method depends on the expected solubility range. A preliminary test can help in making this determination.

Preliminary Test

A simple preliminary test is recommended to estimate the approximate solubility and the time required to reach saturation.

  • Add approximately 0.1 g of the test substance to a 10 mL stoppered glass cylinder.

  • Add water in 1 mL increments, shaking vigorously after each addition, up to a total volume of 10 mL.

  • Observe the dissolution of the substance. This will provide a rough estimate of the solubility and inform the choice of the definitive method.

Flask Method (for solubilities > 10⁻² g/L)

This method involves dissolving the substance in water at a specific temperature until saturation is reached.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Dimethyl 1,2,2,2-tetrachloroethyl phosphate (as determined by the preliminary test) to a glass-stoppered flask containing a known volume of deionized water.

    • Seal the flask and agitate at a constant temperature (e.g., 20 °C) using a mechanical shaker or magnetic stirrer. The agitation should be sufficient to ensure thorough mixing without causing the formation of an emulsion.

    • Continue agitation until equilibrium is reached. This may take 24 to 48 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • Phase Separation:

    • After reaching equilibrium, allow the solution to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material.

    • Alternatively, for faster separation, centrifuge the solution at a controlled temperature.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant for analysis.

    • Determine the concentration of Dimethyl 1,2,2,2-tetrachloroethyl phosphate in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Perform at least three independent determinations.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility and involves the elution of the substance from a solid support.

Methodology:

  • Column Preparation:

    • Prepare a micro-column packed with an inert support material (e.g., glass wool, silica gel).

    • Coat the support material with an excess of the test substance. This can be achieved by dissolving the substance in a volatile organic solvent, adding the support material, and then evaporating the solvent.

  • Elution:

    • Pass deionized water through the column at a slow, constant flow rate.

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the concentration of Dimethyl 1,2,2,2-tetrachloroethyl phosphate in each fraction using a suitable and validated analytical method.

    • Continue elution until the concentration in the eluate reaches a plateau, which represents the water solubility.

    • The results are considered valid if the concentrations of at least three consecutive fractions do not differ by more than 30%.

Expected Solubility Profile

While experimental data is lacking, the molecular structure of Dimethyl 1,2,2,2-tetrachloroethyl phosphate provides insights into its expected solubility.

  • Water Solubility: Organophosphate esters exhibit a wide range of water solubilities.[1] The presence of the polar phosphate group can contribute to some degree of water solubility. However, the four chlorine atoms on the ethyl group significantly increase the molecule's hydrophobicity. Therefore, it is anticipated that Dimethyl 1,2,2,2-tetrachloroethyl phosphate will have a relatively low water solubility. Most organophosphate pesticides are moderately soluble in water.[3]

  • Solubility in Organic Solvents: Due to its chlorinated hydrocarbon character, the compound is expected to be more soluble in non-polar and semi-polar organic solvents. Generally, organophosphate pesticides are more soluble in organic solvents than in water.[3] Solvents such as acetone, dichloromethane, and toluene are likely to be effective in dissolving this compound. The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for determining the aqueous solubility of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

G cluster_preliminary Preliminary Assessment cluster_decision Method Selection cluster_flask Flask Method cluster_column Column Elution Method prelim_test Perform Preliminary Solubility Test estimate Estimate Approximate Solubility prelim_test->estimate decision Solubility > 10⁻² g/L? estimate->decision flask_saturate Saturate Water with Excess Compound decision->flask_saturate Yes column_prepare Prepare Coated Support Column decision->column_prepare No flask_equilibrate Equilibrate with Agitation flask_saturate->flask_equilibrate flask_separate Separate Phases (Centrifugation/Settling) flask_equilibrate->flask_separate flask_analyze Analyze Supernatant Concentration flask_separate->flask_analyze end_result Report Water Solubility flask_analyze->end_result column_elute Elute with Water column_prepare->column_elute column_collect Collect Fractions column_elute->column_collect column_analyze Analyze Fraction Concentrations column_collect->column_analyze column_analyze->end_result start Start: Obtain Pure Compound start->prelim_test

Caption: Workflow for determining the aqueous solubility of a chemical compound.

References

  • OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • LookChem. (n.d.). Phosphoric acid dimethyl 1,2,2,2-tetrachloroethyl ester. Retrieved from [Link]

  • Chemical Hot Product Directory. (n.d.). Dimethyl-1,2,2,2-tetrachloroethyl phosphate. Retrieved from [Link]

  • JRC Technical Reports. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Publications Office of the European Union. [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Freed, V. H., Haque, R., Schmedding, D., & Kohnert, R. (1976). Physicochemical properties of some organophosphates in relation to their chronic toxicity. Environmental Health Perspectives, 13, 77–81. [Link]

  • Rasheed, T., Shafi, S., Anwar, S., & Rizvi, Z. F. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(2), 618. [Link]

  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents. (n.d.).
  • Wikipedia. (2024). Organophosphate. Retrieved from [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Delgado, J. M. P. Q., & da Silva, M. V. (2011). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 312-315, 845-850. [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate: A Comprehensive Mechanistic Guide

Executive Summary Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) is a highly halogenated organophosphate ester. Compounds of this class are frequently evaluated for their efficacy as flame retardants, plast...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) is a highly halogenated organophosphate ester. Compounds of this class are frequently evaluated for their efficacy as flame retardants, plasticizers, and intermediates in agrochemical synthesis. However, their utility is strictly governed by their thermal stability. Understanding the thermal degradation profile of this compound is critical for researchers and drug development professionals, as premature decomposition can lead to the release of highly corrosive and toxic byproducts (such as hydrogen chloride and methyl chloride), compromising both material integrity and occupational safety.

This whitepaper provides an authoritative, in-depth analysis of the thermal decomposition mechanisms of Dimethyl 1,2,2,2-tetrachloroethyl phosphate, supported by self-validating analytical protocols and quantitative kinetic data[1][2].

Structural Causality & Physicochemical Profiling

The thermal lability of Dimethyl 1,2,2,2-tetrachloroethyl phosphate is intrinsically linked to its molecular architecture. The presence of the 1,2,2,2-tetrachloroethyl group introduces significant steric bulk and profound electron-withdrawing effects.

  • Weakened P-O-C Linkages: The highly electronegative chlorine atoms pull electron density away from the alkyl chain, weakening the adjacent carbon-oxygen and phosphorus-oxygen bonds.

  • Acidic Protons: The electron withdrawal makes the proton on the C1 carbon highly acidic, predisposing the molecule to rapid elimination reactions at elevated temperatures.

  • Lewis Acid Catalysis: Once initial decomposition begins, the evolved acidic species (HCl) act as Lewis/Brønsted acids, autocatalytically accelerating the degradation of the remaining intact molecules[3].

Unlike non-halogenated trialkyl phosphates which may remain stable up to 300 °C, chloroalkyl phosphates typically exhibit an onset of decomposition ( T5%​ ) between 180 °C and 220 °C, making them highly sensitive to the exothermic heat generated during polymer curing or chemical processing[4][5].

The 3-Stage Thermal Decomposition Mechanism

The thermal degradation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate follows a well-documented, sequential three-stage pathway characteristic of halogenated organophosphates[3][6].

Stage 1: Dehydrohalogenation (180 °C – 220 °C)

The initial thermal event is the elimination of hydrogen chloride (HCl). The highly acidic proton on the C1 carbon is lost alongside a chlorine atom from the adjacent C2 carbon, resulting in the formation of a trichlorovinyl intermediate (Dimethyl trichlorovinyl phosphate). This endothermic process absorbs heat but releases highly corrosive HCl gas into the environment.

Stage 2: Dealkylation (220 °C – 300 °C)

As the temperature increases, the P-O-CH 3​ bonds undergo homolytic or acid-catalyzed heterolytic cleavage. This results in the release of methyl chloride (CH 3​ Cl) or methanol (if residual moisture is present). The loss of the methyl groups leaves behind unstable acidic phosphorus derivatives.

Stage 3: Polyphosphoric Acid Condensation (>300 °C)

The remaining phosphoric acid derivatives undergo thermal condensation, releasing water and forming cross-linked polyphosphoric acids. In a polymer matrix, these polyphosphoric acids act in the condensed phase to promote carbonization (charring), creating a protective intumescent layer that insulates the underlying material from further heat[6][7].

Pathway A Dimethyl 1,2,2,2-tetrachloroethyl phosphate B Dimethyl trichlorovinyl phosphate A->B Stage 1: -HCl (~180-220°C) C Phosphoric Acid Derivatives B->C Stage 2: -CH3Cl (~220-300°C) D Polyphosphoric Acid & Char Layer C->D Stage 3: Condensation (>300°C)

Figure 1: Three-stage thermal decomposition pathway of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

Quantitative Thermal Data (TGA/DTG Analysis)

To accurately model the thermal stability of this compound, Thermogravimetric Analysis (TGA) coupled with Derivative Thermogravimetry (DTG) is employed. The table below synthesizes the expected quantitative kinetic parameters based on the behavior of homologous chloroalkyl phosphates[3][8].

ParameterTemperature Range (°C)Mass Loss (%)Dominant Evolved SpeciesMechanistic Event
Tonset​ ( T5%​ ) 180 - 2105 - 10HClInitial dehydrohalogenation
Tmax1​ 220 - 26040 - 50HCl, CH 3​ ClMain chain cleavage / Dealkylation
Tmax2​ 290 - 32020 - 30H 2​ O, CO 2​ , OrganicsPhosphoric acid condensation
Char Yield > 60015 - 20 (Residual)Solid PolyphosphatesIntumescent char formation

Experimental Protocol: TGA-FTIR/MS Evolved Gas Analysis

To empirically validate the decomposition mechanism, researchers must utilize a coupled TGA-FTIR/MS (Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy / Mass Spectrometry) system. This self-validating protocol ensures that mass loss events are directly correlated with real-time chemical identification of the evolved gases.

Step-by-Step Methodology & Causality
  • Sample Preparation: Load 2.0 to 5.0 mg of Dimethyl 1,2,2,2-tetrachloroethyl phosphate into an alumina (Al 2​ O 3​ ) crucible.

    • Causality: Alumina must be used instead of standard platinum crucibles. The evolved HCl and phosphoric acids are highly corrosive and will degrade platinum, which can also artificially catalyze secondary decomposition reactions.

  • Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen (N 2​ ) at a flow rate of 60 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere prevents premature thermo-oxidative degradation, allowing the isolation of pure thermal pyrolysis mechanisms.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from ambient temperature to 600 °C.

    • Causality: A 10 °C/min ramp rate ensures uniform thermal equilibrium within the small sample mass, preventing thermal lag that would artificially inflate the recorded Tonset​ temperatures.

  • Evolved Gas Transfer: Route the exhaust gases through a PTFE-lined transfer line heated to 200 °C.

    • Causality: Heating the transfer line is critical to prevent the condensation of high-boiling organophosphorus fragments before they reach the analytical flow cell.

  • Real-Time Spectral Analysis: Continuously acquire FTIR spectra (4000–400 cm −1 ) and MS data (m/z 10-300) to identify the evolution of HCl (2886 cm −1 ) and CH 3​ Cl.

Workflow S1 Sample Preparation (2-5 mg, Alumina Crucible) S2 TGA Furnace (N2 Purge: 60 mL/min) S1->S2 S3 Thermal Ramp (10°C/min to 600°C) S2->S3 S4 Evolved Gas Transfer (Heated Line at 200°C) S3->S4 S5 FTIR/MS Analysis (Real-time Gas Identification) S4->S5

Figure 2: Self-validating TGA-FTIR/MS experimental workflow for evolved gas analysis.

Implications for Material Science and Toxicology

The thermal instability of Dimethyl 1,2,2,2-tetrachloroethyl phosphate has profound implications for its downstream applications.

The Scorch Phenomenon: When used as an additive in polyurethane foams, the exothermic heat generated during the isocyanate-polyol curing reaction can exceed 180 °C. This triggers the premature decomposition of the phosphate ester, releasing HCl and phosphoric acids. These acids catalyze the degradation of the surrounding polymer matrix, leading to severe discoloration and loss of mechanical integrity—a defect known in the industry as "scorch"[3].

Toxicological Hazards: The decomposition products present severe occupational hazards. The release of hydrogen chloride causes acute respiratory irritation, while methyl chloride is a known neurotoxin. Furthermore, the volatilization of intact or partially degraded halogenated organophosphates during thermal events can lead to systemic toxicity via inhalation, necessitating strict engineering controls (e.g., localized exhaust ventilation) during high-temperature processing[9].

References

  • Safety Data Sheet: Phosphoric acid dimethyl 1,2,2,2-tetrachloroethyl ester . LookChem. Available at:[Link]

  • Halogen-Free Flame-Retardant Flexible Polyurethane Foam with a Novel Nitrogen–Phosphorus Flame Retardant . Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Flame Retardants: New and Old Environmental Contaminants . IntechOpen. Available at: [Link]

  • Risk Reduction Monograph No. 3: Selected Brominated Flame Retardants . OECD Environment Directorate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate (CAS 3862-21-3) as an Analytical Standard for Polyhalogenated Organophosphate Profiling

Introduction & Mechanistic Rationale As regulatory scrutiny intensifies around legacy flame retardants, Polyhalogenated Organophosphates (PHOPs) have emerged as highly prevalent replacements in consumer products and indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As regulatory scrutiny intensifies around legacy flame retardants, Polyhalogenated Organophosphates (PHOPs) have emerged as highly prevalent replacements in consumer products and industrial materials. Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) is a heavily chlorinated organophosphate ester that serves as a critical analytical standard for environmental monitoring, toxicokinetic profiling, and regulatory compliance testing.

Due to its structural homology with both OP flame retardants and legacy organophosphate pesticides (such as trichlorfon and dichlorvos), this compound is uniquely positioned as a reference material for [1].

The Causality Behind the Hazard

While the primary industrial function of PHOPs is to provide flame retardancy—achieved by forming a protective char layer and releasing halogen radicals that quench combustion—their biological hazard profile is driven by their electrophilic phosphorus core. Like OP pesticides, PHOPs are capable of binding to the serine hydroxyl group within the active site of acetylcholinesterase (AChE). This nucleophilic attack leads to the phosphorylation and irreversible inactivation of the enzyme, resulting in the dangerous accumulation of acetylcholine at synaptic junctions [2].

Mechanism OP Dimethyl 1,2,2,2- tetrachloroethyl phosphate AChE Acetylcholinesterase (Active Serine) OP->AChE Nucleophilic Attack Complex Phosphorylated AChE (Inactive) AChE->Complex Covalent Binding ACh Acetylcholine Accumulation Complex->ACh Hydrolysis Blocked Tox Neurotoxic Overstimulation ACh->Tox Synaptic Buildup

Caption: Mechanism of AChE inhibition by polyhalogenated organophosphates.

Physicochemical Profile

Understanding the physical properties of Dimethyl 1,2,2,2-tetrachloroethyl phosphate is essential for optimizing extraction and chromatographic conditions. Its high boiling point and density reflect its heavy halogenation, which directly influences its partitioning behavior during sample preparation [3].

Table 1: Physicochemical Properties of CAS 3862-21-3

PropertyValueAnalytical Implication
Chemical Name Dimethyl 1,2,2,2-tetrachloroethyl phosphateDefines structural class (PHOP).
CAS Number 3862-21-3Unique identifier for standard sourcing.
Molecular Formula C₄H₇Cl₄O₄PHigh chlorine content requires specific MS/MS transitions.
Molecular Weight 291.88 g/mol Determines precursor ion selection.
Density 1.588 g/cm³Influences solvent partitioning in liquid-liquid extraction.
Boiling Point 251.4 °C (at 760 mmHg)Requires high GC inlet temperatures (≥250°C) to prevent carryover.

Experimental Workflow & Methodological Design

To ensure a self-validating system , this protocol integrates Isotope Dilution Mass Spectrometry (IDMS) and a buffered QuEChERS extraction. The causality behind these choices is critical:

  • Isotope Dilution: By spiking samples with a deuterated internal standard (e.g., Triphenyl phosphate-d15) prior to extraction, any analyte loss or matrix-induced ion suppression is automatically corrected, ensuring absolute trustworthiness in quantification.

  • Buffered QuEChERS: The phosphate ester bond of CAS 3862-21-3 is highly susceptible to base-catalyzed hydrolysis. By utilizing an acetate-buffered system (maintaining pH ~4.5), the structural integrity of the standard is preserved throughout the extraction process.

AnalyticalWorkflow N1 1. Standard Preparation (Acetonitrile, Avoid MeOH) N2 2. Matrix Spiking (Isotope Dilution QC) N1->N2 N3 3. Buffered Extraction (1% AcOH to prevent hydrolysis) N2->N3 N4 4. dSPE Clean-up (PSA/C18 optimization) N3->N4 N5 5. GC-MS/MS Analysis (MRM Mode) N4->N5

Caption: Step-by-step analytical workflow for PHOP extraction and quantification.

Step-by-Step Analytical Protocol

Phase 1: Reagent Preparation & Spiking
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of Dimethyl 1,2,2,2-tetrachloroethyl phosphate in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is strictly chosen over Methanol because organophosphates can undergo transesterification in protic solvents during prolonged storage, leading to standard degradation.

  • Matrix Spiking: Weigh 10.0 g of homogenized matrix (e.g., environmental soil or biological tissue) into a 50 mL PTFE centrifuge tube. Spike with 50 µL of a 1 µg/mL Triphenyl phosphate-d15 internal standard solution. Allow to equilibrate for 15 minutes.

Phase 2: Buffered Extraction (QuEChERS)
  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% Acetic Acid to the matrix.

    • Causality: The acidic environment prevents the alkaline hydrolysis of the target analyte, a common failure point in legacy OP extraction methods.

  • Salting Out: Add pre-weighed QuEChERS salts (4.0 g anhydrous MgSO₄ and 1.0 g Sodium Acetate).

  • Agitation: Shake vigorously by hand or via mechanical homogenizer for 1 minute to ensure complete solvent interaction.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers. Causality: MgSO₄ drives the partitioning of the highly chlorinated, moderately lipophilic OP into the upper acetonitrile layer via the salting-out effect.

Phase 3: Dispersive Solid Phase Extraction (dSPE) Clean-up
  • Transfer: Transfer 1.0 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Purification: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA removes co-extracted organic acids and sugars, while C18 removes non-polar lipids. Because Dimethyl 1,2,2,2-tetrachloroethyl phosphate is moderately polar, the C18 sorbent mass is strictly limited to 50 mg to prevent unintended retention and loss of the target analyte.

Phase 4: GC-MS/MS Instrumental Analysis
  • Injection: Inject 1 µL of the purified extract in splitless mode. Set the inlet temperature to 250°C.

  • Chromatographic Separation: Utilize a low-bleed DB-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Causality: The 5% phenyl stationary phase provides optimal selectivity and thermal stability for resolving heavily halogenated organophosphates from complex matrix backgrounds.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing electron ionization (EI).

Data Presentation & Method Validation

The reliability of Dimethyl 1,2,2,2-tetrachloroethyl phosphate as a standard relies on robust instrumental parameters and validated recovery metrics.

Table 2: GC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Dimethyl 1,2,2,2-tetrachloroethyl phosphate 291.0109.015Quantifier
291.0145.010Qualifier
Triphenyl phosphate-d15 (IS) 341.177.120Internal Standard

Table 3: Method Validation Performance Metrics

Matrix TypeMean Recovery (%)Precision (RSD, %)LOD (ng/g)LOQ (ng/g)
Environmental Soil 88.5 - 94.2< 6.50.51.5
Biological Tissue 82.1 - 89.4< 8.21.03.0
Surface Water 95.0 - 98.3< 4.10.10.3

Conclusion

Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) is an indispensable analytical standard for laboratories assessing the environmental and toxicological impact of Polyhalogenated Organophosphate (PHOP) flame retardants. By employing a causality-driven, self-validating methodology—specifically utilizing buffered QuEChERS to prevent hydrolysis and IDMS to correct for matrix effects—researchers can achieve highly accurate, reproducible quantifications that meet stringent regulatory standards.

References

  • Title: Organohalogen Flame Retardant Chemicals Assessment - Polyhalogenated Organophosphate Subclass Source: Consumer Product Safety Commission (CPSC) URL: [Link]

  • Title: A Class Approach to Evaluating Organohalogen Flame Retardants: Case Studies Source: National Center for Biotechnology Information (NCBI) / National Academies of Sciences, Engineering, and Medicine URL: [Link]

Application

Cell culture exposure methods for Dimethyl 1,2,2,2-tetrachloroethyl phosphate

Application Note: In Vitro Exposure Methodologies for Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) Target Audience: Toxicologists, Assay Development Scientists, and Preclinical Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Exposure Methodologies for Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3)

Target Audience: Toxicologists, Assay Development Scientists, and Preclinical Drug Development Professionals. Document Type: Advanced Methodological Guide & Self-Validating Protocol.

Executive Summary & Scientific Rationale

Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) is a highly halogenated compound classified within the subclass[1]. Recent qualitative hazard assessments by the U.S. Consumer Product Safety Commission (CPSC) have flagged PHOPs for potential hepatic toxicity, developmental neurotoxicity, and endocrine disruption[2].

Evaluating this compound in vitro presents unique physical chemistry challenges. Its high lipophilicity, volatility, and potential for rapid hydrolysis require specialized exposure methodologies. Standardized cell culture techniques often yield artificially inflated IC50 values due to plastic binding and solvent artifacts. This application note provides a field-proven, self-validating framework to accurately assess the cytotoxicity and mechanistic pathways of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

The Causality of Experimental Design (E-E-A-T)

As researchers, we must design experiments where the physical properties of the test article do not confound the biological readout. Every choice in this protocol is driven by causality:

  • Cell Line Selection (HepaRG vs. HepG2): Organophosphates often require metabolic bioactivation (e.g., conversion to toxic oxon intermediates via CYP450 enzymes) to exert maximum toxicity. While HepG2 cells are common, they lack sufficient basal CYP activity. HepaRG cells are mandated here because they retain functional Phase I and Phase II metabolic competence, providing a more accurate hepatotoxicity profile. For neurotoxicity and acetylcholinesterase (AChE) inhibition, differentiated SH-SY5Y human neuroblastoma cells are utilized[1][2].

  • Mitigating Plastic Adsorption: Highly chlorinated organophosphates rapidly partition into standard polystyrene culture vessels. This reduces the bioavailable, freely dissolved concentration of the chemical. Causality: To prevent this, exposures must be conducted in glass-bottom microplates or ultra-low attachment (ULA) specialized polymers.

  • Vehicle & Solvent Constraints: Dimethyl 1,2,2,2-tetrachloroethyl phosphate is insoluble in aqueous media[3]. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal vehicle. However, DMSO concentrations exceeding 0.1% (v/v) induce baseline oxidative stress and alter cell membrane permeability. The protocol strictly caps DMSO at 0.1% across all dosing groups to isolate the compound's true mechanism of action.

Experimental Workflow & Self-Validating Protocol

Workflow A 1. Reagent Prep (Anhydrous DMSO) B 2. Cell Seeding (HepaRG/SH-SY5Y) A->B C 3. Exposure (Glass-bottom Plates) B->C D 4. Endpoint Assays (AChE, ROS, Viability) C->D E 5. Data Analysis (IC50 & QC Metrics) D->E

Figure 1: Self-validating in vitro workflow for PHOP exposure.

Step 1: Stock Solution Formulation

Causality: Preventing hydrolysis and photodegradation.

  • Weigh Dimethyl 1,2,2,2-tetrachloroethyl phosphate using a microbalance in a low-humidity environment.

  • Dissolve immediately in anhydrous DMSO to create a 100 mM master stock.

  • Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Do not subject to freeze-thaw cycles.

Step 2: Cell Seeding and Matrix Preparation
  • Seed HepaRG or SH-SY5Y cells into 96-well glass-bottom plates at a density of 2×104 cells/well.

  • Allow 24 hours for attachment in standard maintenance media (e.g., DMEM/F12 + 10% FBS).

  • For SH-SY5Y, induce differentiation using 10 µM Retinoic Acid for 5 days prior to exposure to upregulate native AChE expression.

Step 3: Dosing Strategy (Acute 24h Exposure)

Self-Validation: Every plate must contain a vehicle control (0.1% DMSO) and a positive control to validate assay sensitivity.

  • Prepare working dilutions in exposure media (reduced serum, 1% FBS) to minimize protein binding of the test article.

  • Ensure the final DMSO concentration is uniformly normalized to 0.1% across all wells.

  • Aspirate maintenance media and apply the dosing matrix (Range: 0.1 µM to 100 µM).

  • Critical Step: Seal the plates with gas-permeable, low-evaporation films to prevent volatilization of the chlorinated organophosphate during the 37°C incubation.

Step 4: Endpoint Assays
  • Cytotoxicity (CellTiter-Glo / ATP Release): Measures gross viability and mitochondrial shutdown.

  • AChE Inhibition (Ellman's Assay): The primary neurotoxic mechanism of organophosphates.

  • Oxidative Stress (DCFDA Assay): Quantifies Reactive Oxygen Species (ROS) generated by chlorinated compound metabolism.

Quantitative Benchmarks & Data Interpretation

To ensure assay trustworthiness, experimental data should align with the following validated quality control (QC) benchmarks for PHOP class chemicals[1][4]:

Assay TypeTarget MechanismPrimary Cell LinePositive ControlExpected IC50 / Response Range
Cell Viability (ATP) General CytotoxicityHepaRGTriton X-100 (0.1%)15.0 - 60.0 µM
AChE Activity NeurotoxicitySH-SY5YChlorpyrifos-oxon (1 µM)0.5 - 5.0 µM
ROS Generation Oxidative StressHepaRG H2​O2​ (100 µM)Dose-dependent surge >10 µM
LDH Release Membrane IntegrityBothLysis BufferSignificant at >50 µM

Mechanistic Toxicity Pathways

Understanding the downstream effects of Dimethyl 1,2,2,2-tetrachloroethyl phosphate dictates how we interpret the quantitative data. Upon cellular uptake via lipophilic diffusion, the compound drives two primary cascades: the inhibition of acetylcholinesterase (leading to neurotoxicity) and the induction of severe oxidative stress via its highly chlorinated ethyl group, which ultimately triggers mitochondrial dysfunction and apoptosis[1][2].

Pathway A Dimethyl 1,2,2,2-tetrachloroethyl phosphate B Cellular Uptake (Lipophilic Diffusion) A->B C AChE Inhibition B->C D ROS Generation B->D E Neurotoxicity C->E F Mitochondrial Dysfunction D->F G Apoptosis / Cell Death E->G F->G

Figure 2: Mechanistic toxicity pathways of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

References

  • U.S. Consumer Product Safety Commission (CPSC). (2024). Class-Based Qualitative Hazard Assessment of Polyhalogenated Organophosphate (PHOP) Flame Retardants. Retrieved from[Link]

  • Lewis, R. J. (2004). Sax's Dangerous Properties of Industrial Materials. Wiley Online Library. Retrieved from[Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. Retrieved from[Link]

Sources

Method

Application Note: Multinuclear NMR Spectroscopy Characterization of Dimethyl 1,2,2,2-tetrachloroethyl phosphate

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of Dimethyl 1,2,2,2-tetrachloroethyl phosphate, a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of Dimethyl 1,2,2,2-tetrachloroethyl phosphate, a compound of interest in the fields of organic synthesis, and materials science. This document provides an in-depth technical overview of one-dimensional ¹H, ¹³C, and ³¹P NMR spectroscopic analysis. Included are detailed, step-by-step protocols for sample preparation, and data acquisition. Predicted chemical shifts (δ), and coupling constants (J) are presented in tabular format to serve as a reference for researchers. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

Dimethyl 1,2,2,2-tetrachloroethyl phosphate is an organophosphorus compound featuring a phosphate ester core with two methyl groups and a tetrachloroethyl moiety. The precise characterization of such molecules is critical for quality control, reaction monitoring, and understanding structure-activity relationships. Multinuclear NMR spectroscopy is an unparalleled, non-destructive analytical technique for obtaining detailed structural information in solution.[1][2] The presence of magnetically active nuclei such as ¹H, ¹³C, and the 100% naturally abundant spin-½ nucleus ³¹P, makes this compound an ideal candidate for comprehensive NMR analysis.[3]

This application note serves as a practical guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and actionable protocols for the complete NMR characterization of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

Predicted NMR Spectral Characteristics

The molecular structure of Dimethyl 1,2,2,2-tetrachloroethyl phosphate dictates a unique NMR fingerprint. The following sections detail the predicted chemical shifts and coupling constants for each nucleus.

Molecular Structure and Atom Numbering

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (¹H: 1-5 mg, ¹³C/³¹P: 10-30 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->dissolve vortex Vortex to Ensure Homogeneity dissolve->vortex filter Filter if Particulates are Present vortex->filter transfer Transfer to High-Quality NMR Tube filter->transfer label_tube Label NMR Tube transfer->label_tube

Sources

Application

Application Notes &amp; Protocols: Dimethyl 1,2,2,2-tetrachloroethyl phosphate in Enzyme Inhibition Assays

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Potent Organophosphate Inhibitor Dimethyl 1,2,2,2-tetrachloroethyl phosphate belongs to the organophosphate (OP) class of compounds, which are p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Potent Organophosphate Inhibitor

Dimethyl 1,2,2,2-tetrachloroethyl phosphate belongs to the organophosphate (OP) class of compounds, which are potent inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at neuromuscular junctions and cholinergic synapses, a process essential for terminating nerve signals.[3][4] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause severe toxic effects, including muscle paralysis and respiratory failure.[1][5]

This potent inhibitory action makes organophosphates like Dimethyl 1,2,2,2-tetrachloroethyl phosphate invaluable tools in research and drug development. They serve as benchmark positive controls in high-throughput screening (HTS) campaigns for novel AChE inhibitors, which are therapeutic targets for conditions like Alzheimer's disease and myasthenia gravis.[3][4] Furthermore, they are instrumental in fundamental studies of enzyme kinetics, structure-activity relationships, and the mechanisms of toxicity. This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing Dimethyl 1,2,2,2-tetrachloroethyl phosphate in AChE inhibition assays.

Mechanism of Action: Irreversible Phosphorylation of the Active Site

The inhibitory power of organophosphates stems from their ability to form a stable, covalent bond with the target enzyme. The mechanism involves the phosphorylation of a critical serine residue within the catalytic triad of the acetylcholinesterase active site.

Causality of Inhibition:

  • Binding: The organophosphate molecule, structurally mimicking the transition state of acetylcholine hydrolysis, docks into the AChE active site.

  • Nucleophilic Attack: The hydroxyl group of the active site serine (Ser203 in human AChE) performs a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate.[6][7]

  • Phosphorylation: This attack results in the formation of a stable, phosphorylated enzyme intermediate and the release of a leaving group (in this case, a tetrachloroethanol moiety).

  • Inactivation: The phosphorylated enzyme is catalytically inactive. The covalent phosphorus-serine bond is extremely stable and hydrolyzes at a negligible rate, leading to what is effectively irreversible inhibition.[8] This contrasts with the rapid deacetylation that occurs during the normal hydrolysis of acetylcholine.[5]

  • "Aging": Over time, the phosphorylated enzyme complex can undergo a further conformational change, often involving the dealkylation of one of the phosphate's ester groups. This process, known as "aging," renders the enzyme completely resistant to reactivation by antidotes like oximes.[6]

G cluster_0 AChE Active Site cluster_1 Inhibition Process AChE Active AChE (with Serine-OH) Complex Enzyme-Inhibitor Michaelis Complex AChE->Complex 1. Binding Inhibitor Dimethyl 1,2,2,2- tetrachloroethyl phosphate Inhibitor->Complex Phosphorylated Phosphorylated AChE (Inactive) Complex->Phosphorylated 2. Phosphorylation Aged Aged Enzyme (Non-reactivatable) Phosphorylated->Aged 4. 'Aging' (Dealkylation) LeavingGroup Leaving Group (Tetrachloroethanol) Phosphorylated->LeavingGroup 3. Release

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by an organophosphate.

Core Applications in Research & Development

  • Positive Control in HTS: In high-throughput screening for new AChE inhibitors, Dimethyl 1,2,2,2-tetrachloroethyl phosphate serves as a reliable positive control to validate assay performance, ensuring that the system can detect potent inhibition.[3]

  • Kinetic Analysis: It is used to study the kinetics of irreversible inhibition, allowing researchers to determine kinetic constants such as the rate of phosphorylation.[9]

  • Toxicological Studies: As a representative organophosphate pesticide, it is employed in toxicological assays to investigate the mechanisms of OP-induced neurotoxicity and to screen for potential antidotes.[2][10]

  • Structure-Activity Relationship (SAR) Studies: By comparing its activity to structurally modified analogues, researchers can elucidate the chemical features required for potent AChE inhibition.

Detailed Protocol: In Vitro AChE Inhibition Assay

This protocol is based on the widely adopted Ellman method, a colorimetric assay that quantifies AChE activity.[4][11]

Assay Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine (ATCI). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[4][12] The presence of an inhibitor like Dimethyl 1,2,2,2-tetrachloroethyl phosphate reduces the rate of TNB formation.

Materials and Reagents:

  • Enzyme: Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Inhibitor: Dimethyl 1,2,2,2-tetrachloroethyl phosphate stock solution (e.g., 10 mM in DMSO)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[11]

  • Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh)[11][12]

  • Chromogen: 10 mM DTNB in 0.1 M Phosphate Buffer, pH 7.0 (store protected from light)[11]

  • Solvent: DMSO (for inhibitor dilution)

  • Equipment: 96-well clear flat-bottom microplates, multichannel pipette, microplate reader with 412 nm filter.

Experimental Workflow:

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of Dimethyl 1,2,2,2-tetrachloroethyl phosphate from the stock solution using the 0.1 M phosphate buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Blank Wells: 140 µL Buffer + 10 µL DTNB + 10 µL ATCI (No enzyme).

    • Control Wells (100% Activity): 130 µL Buffer + 10 µL Solvent (e.g., DMSO) + 10 µL AChE solution.

    • Test Wells: 130 µL Buffer + 10 µL of each inhibitor dilution + 10 µL AChE solution.

  • Pre-incubation: Add 10 µL of the AChE solution (e.g., final concentration of 0.1 U/mL) to the control and test wells.[4] Incubate the plate for 10-15 minutes at 25°C.

    • Rationale: This pre-incubation step is crucial for irreversible or slowly-binding inhibitors like organophosphates, as it allows time for the covalent modification of the enzyme to occur before the substrate is introduced.[13]

  • Reaction Initiation: Prepare a reaction-start solution containing DTNB and ATCI. Add 20 µL of this solution to all wells to initiate the reaction (final concentrations might be ~0.5 mM DTNB and ~0.7 mM ATCI).[12][13]

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes (kinetic reading) or after a fixed incubation period (endpoint reading).

Data Analysis and Interpretation

1. Calculate Percentage Inhibition: First, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) for each well. Correct the rates of the control and test wells by subtracting the rate of the blank well (which accounts for non-enzymatic hydrolysis of the substrate).

The percentage of inhibition for each inhibitor concentration is calculated using the following formula:[4]

% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

Where:

  • V_control is the reaction rate of the enzyme without any inhibitor.

  • V_inhibitor is the reaction rate in the presence of the inhibitor.

2. Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Sample Data Presentation:

Inhibitor Conc. (nM)log[Inhibitor]Avg. ΔAbs/min% Inhibition
0 (Control)-0.05200.0
100.046111.3
1010.027547.1
201.30.019263.1
501.70.009881.2
10020.004591.3
5002.70.001197.9

From a curve fit of this data, the IC50 would be determined as the concentration that yields 50% inhibition (in this example, slightly above 10 nM).

Safety and Handling Precautions

WARNING: Organophosphates are highly toxic compounds and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All work with concentrated stock solutions of Dimethyl 1,2,2,2-tetrachloroethyl phosphate must be performed inside a certified chemical fume hood.[1]

  • Exposure Routes: Be aware that organophosphates can be readily absorbed through the skin, as well as via inhalation and ingestion.[1][2]

  • Waste Disposal: Dispose of all contaminated materials (pipette tips, plates, tubes) and chemical waste according to your institution's hazardous waste disposal guidelines.

  • Antidotes: In case of accidental exposure, immediate medical attention is required. Atropine and pralidoxime (2-PAM) are potential antidotes for organophosphate poisoning, to be administered by trained medical personnel.[2]

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Katzung, B.G., et al. (2024). Pesticides: Cholinesterase Inhibitors Poisoning. AccessMedicine. Retrieved from [Link]

  • Oregon State University. (n.d.). EXTOXNET TIBs - Cholinesterase Inhibition. Oregon State University. Retrieved from [Link]

  • Shellenberger, M.K. (1980). Organophosphate pesticide inhibition of cholinesterase in laboratory animals and man and effects of oxine reactivators. Drug and Chemical Toxicology. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Part 2: What are cholinesterase inhibitors? CDC Archive. Retrieved from [Link]

  • Namba, T. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Bulletin of the World Health Organization. Retrieved from [Link]

  • American Chemical Society. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Retrieved from [Link]

  • Koshland, D. E. (1959). Mechanism of enzyme inhibition by phosphate esters. Science. Retrieved from [Link]

  • Aldridge, W. N., & Reiner, E. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal. Retrieved from [Link]

  • Donninger, C., Hutson, D. H., & Pickering, B. A. (1972). The oxidative dealkylation of insecticidal phosphoric acid triesters by mammalian liver enzymes. Biochemical Journal. Retrieved from [Link]

  • Preprints.org. (2025). Assessment of Acute Toxicological Effects of 2,2-Dichlorovinyl Dimethyl Phosphate on Acetyl cholinesterase Enzyme and C-Reactive. Preprints.org. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dimethyl 1,2,2,2-tetrachloroethyl phosphate Storage &amp; Handling

Welcome to the Technical Support Center for Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) . As an organophosphate derivative with a highly electron-withdrawing substituent, this compound presents unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) . As an organophosphate derivative with a highly electron-withdrawing substituent, this compound presents unique stability challenges. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement field-proven, self-validating storage protocols.

Part 1: Mechanistic Overview – The Causality of Degradation

To prevent degradation, we must first understand the mechanism. Dimethyl 1,2,2,2-tetrachloroethyl phosphate is highly susceptible to hydrolysis . The four chlorine atoms on the ethyl group exert a massive inductive pull ( −I effect), drawing electron density away from the central phosphorus atom.

This renders the phosphorus highly electrophilic, significantly lowering the activation energy required for nucleophilic attack by ambient moisture ( H2​O )[1]. Furthermore, this hydrolysis is not strictly limited to aqueous environments; it can be catalyzed by metal oxides and silanol groups present on the surface of standard borosilicate glass containers[2]. Once initiated, the hydrolysis cleaves the P-O-C bonds, releasing phosphoric acid derivatives and chlorinated alcohols, which subsequently lower the pH and auto-catalyze further degradation[3].

Part 2: Troubleshooting Guide

If you are experiencing unexpected experimental variance or purity drops, consult the scenario-based troubleshooting matrix below.

Issue 1: The liquid has developed a cloudy appearance or white precipitate.
  • The Causality: Cloudiness indicates the formation of insoluble hydrolysis byproducts (e.g., complex phosphoric acids or polymerized chloral derivatives). This is a definitive sign of moisture ingress.

  • The Solution: Do not use the compromised batch for sensitive assays. For future batches, implement a strict Karl Fischer Titration step prior to storage to empirically validate that the moisture content is below 50 ppm.

Issue 2: Purity drops rapidly despite storage in a -20°C freezer.
  • The Causality: Cold storage slows thermal kinetics, but it introduces a secondary risk: condensation. Opening a cold vial in ambient air causes atmospheric moisture to immediately condense into the hygroscopic liquid.

  • The Solution: Implement a "warm-to-room-temperature" policy. Vials must equilibrate in a desiccator before the seal is broken. Transition to single-use aliquots to eliminate freeze-thaw-open cycles entirely.

Issue 3: Degradation occurs even in anhydrous solvents.
  • The Causality: Standard clear glass vials possess surface silanol (Si-OH) groups and trace metal oxides. These surfaces act as Lewis acids/bases, coordinating with the phosphate ester oxygen and catalyzing bond cleavage even in the absence of bulk water[2].

  • The Solution: Switch exclusively to silanized amber glass vials . Silanization chemically caps reactive surface groups, neutralizing the container's catalytic potential.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is Argon preferred over Nitrogen for inert storage? A: Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When backfilling a storage vial, Argon actively displaces air and settles directly over the liquid phase, forming a robust, heavy protective blanket that physically blocks trace moisture from interacting with the chemical surface.

Q: Can I store this compound in aqueous buffers for short-term experiments? A: No. Organophosphates readily hydrolyze in aqueous environments. The hydrolysis rate is heavily dependent on pH, accelerating rapidly in alkaline conditions due to base-catalyzed nucleophilic attack[2]. If aqueous dosing is required for biological assays, prepare the solution immediately prior to the experiment and discard any unused portion.

Q: How does temperature affect the degradation rate? A: Following the Arrhenius equation, lowering the temperature reduces the thermal energy available to overcome the activation barrier of hydrolysis. Storing the compound at -20°C drastically reduces the kinetic rate of degradation compared to room temperature, provided moisture is entirely excluded.

Part 4: Quantitative Data – Storage Kinetics

The following table summarizes the causal relationship between storage conditions and the estimated half-life ( t1/2​ ) of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

Storage TemperatureContainer TypeAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
25°C Standard Clear GlassAmbient Air< 7 daysRapid moisture-driven nucleophilic attack + surface catalysis.
4°C Standard Amber GlassAmbient Air30 - 45 daysSlowed thermal kinetics, but surface-catalyzed hydrolysis persists.
-20°C Standard Amber GlassArgon Blanket6 - 8 monthsMinimized thermal energy, but trace moisture from repeated opening degrades purity.
-20°C Silanized Amber Glass Argon Blanket > 2 years Optimal: Thermal energy minimized, moisture excluded, surface catalysis inhibited.

Part 5: Self-Validating Experimental Protocol

To ensure scientific integrity, do not simply assume a purchased chemical is dry. The following protocol utilizes a self-validating loop (moisture testing) to guarantee the integrity of your storage system.

Protocol: Anhydrous Aliquoting and Long-Term Storage Preparation

Step 1: Container Preparation (Silanization)

  • Submerge amber borosilicate vials in a 5% solution of dimethyldichlorosilane in heptane for 15 minutes.

  • Rinse sequentially with anhydrous methanol and anhydrous acetone to remove unreacted silane.

  • Bake vials at 120°C for 2 hours to cure the siloxane bonds and drive off residual moisture.

Step 2: Moisture Validation (Karl Fischer)

  • Transfer the bulk Dimethyl 1,2,2,2-tetrachloroethyl phosphate into an inert Argon glovebox.

  • Extract a 50 µL sample and perform a Coulometric Karl Fischer Titration.

  • Validation Gate: The moisture content must read < 50 ppm . If it exceeds this, stir the bulk liquid over activated 3Å molecular sieves for 24 hours and retest.

Step 3: Aliquoting and Sealing

  • Dispense the validated chemical into the silanized vials in single-use volumes (e.g., 500 µL).

  • Ensure the headspace is fully displaced with Argon gas.

  • Seal immediately with PTFE-lined silicone septa caps. Causality: PTFE is chemically inert to chlorinated alkyl phosphates, while the silicone backing provides a tight, resealable puncture barrier.

  • Wrap the cap junction tightly with Parafilm and transfer to a desiccated -20°C freezer.

Part 6: Workflow Visualization

HydrolysisPrevention A Bulk Dimethyl 1,2,2,2-tetrachloroethyl phosphate B Moisture Assessment (Karl Fischer Titration) A->B C Pass: < 50 ppm H2O B->C Validated D Fail: > 50 ppm H2O B->D Contaminated E Inert Atmosphere Aliquoting (Argon Glovebox) C->E F Desiccant Drying / Molecular Sieves D->F G Seal in Silanized Amber Vials (PTFE Septa) E->G F->B Retest H Long-Term Storage (-20°C, Dark) G->H

Workflow for the anhydrous validation, aliquoting, and long-term storage of organophosphates.

References

  • Insights into Catalytic Gas-Phase Hydrolysis of Organophosphate Chemical Warfare Agents by MOF-Supported Bimetallic Metal-Oxo Clusters Source: ACS Publications URL:[Link]

  • Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments Source: ACS Publications URL:[Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate Solubility in DMSO

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Solvation Dynamics, Hydrolytic Stability, and Assay Preparation for Highly Halogenated Organophosphates Executive Summary Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Solvation Dynamics, Hydrolytic Stability, and Assay Preparation for Highly Halogenated Organophosphates

Executive Summary

Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) is a highly halogenated organophosphorus compound. While Dimethyl Sulfoxide (DMSO) is widely utilized as a "super solvent" due to its polar aprotic nature and high dielectric constant[1], researchers frequently encounter critical solubility and stability bottlenecks when formulating heavily chlorinated organophosphates. This technical guide provides field-proven, mechanistically grounded solutions to overcome precipitation, solvent crash-out, and hydrolytic degradation.

Section 1: Core Troubleshooting FAQs

Q1: My compound is precipitating or forming a cloudy suspension in 100% DMSO. Why is this happening, and how do I fix it? Expertise & Experience: Despite DMSO’s broad solvating power, the bulky, highly non-polar 1,2,2,2-tetrachloroethyl moiety severely limits the compound's solubility threshold. If you exceed concentrations of ~50 mM, the hydrophobic interactions between the chlorinated alkyl chains begin to outcompete the dipole-dipole interactions provided by the DMSO solvent matrix. Solution:

  • Verify Solvent Grade: Ensure you are using strictly anhydrous, ACS Reagent Grade or HPLC-grade DMSO[2].

  • Implement a Co-Solvent System: Pre-dissolve the compound in a less polar, highly miscible co-solvent (e.g., Dichloromethane) before adding DMSO[3]. A 10:90 (DCM:DMSO) ratio often bridges the polarity gap without disrupting downstream assay compatibility.

  • Mechanical over Thermal Energy: Use a sonicating bath to provide mechanical energy for dissolution[3]. Avoid heating the solution (see Q2).

Q2: The solution initially clears, but I lose compound activity over 24-48 hours. Is it degrading in DMSO? Expertise & Experience: Yes, it is undergoing rapid hydrolysis. The electron-withdrawing nature of the tetrachloroethyl group creates a highly electrophilic phosphorus center[4]. DMSO is extremely hygroscopic and rapidly absorbs atmospheric moisture[1]. When trace water enters the DMSO matrix, it acts as a potent nucleophile. The polar aprotic environment of DMSO poorly solvates anions but leaves water highly reactive, accelerating nucleophilic attack on the phosphorus center and leading to irreversible ester cleavage[4]. Solution:

  • Always use freshly opened anhydrous DMSO (water content < 0.01%).

  • Store stock solutions in tightly sealed, argon-purged amber vials at -20°C[5].

  • Never use heat to force dissolution. Heating organophosphates in the presence of even trace water exponentially increases the rate of hydrolysis[3].

Q3: When I dilute my DMSO stock into an aqueous biological buffer, the compound immediately "crashes out." Expertise & Experience: This is a classic solvent-displacement precipitation. DMSO is completely miscible with water[6]. Upon addition to an aqueous buffer, DMSO rapidly diffuses into the bulk water phase faster than the hydrophobic organophosphate can disperse. The local concentration of the compound instantly exceeds its aqueous solubility limit, causing rapid nucleation. Solution:

  • Keep the final DMSO concentration in your biological assay below 2% to prevent solvent-induced precipitation and maintain cellular viability[7].

  • Perform serial dilutions in intermediate solvent mixtures (e.g., 50% DMSO / 50% Buffer) rather than a single large-fold dilution.

  • Add the DMSO stock dropwise to the aqueous buffer under high-shear vortexing. Never add the buffer to the DMSO stock.

Section 2: Data Presentation

Table 1: Physical Properties of DMSO Relevant to Organophosphate Solvation Data synthesized from established chemical solvent profiles[1].

PropertyValueImpact on Organophosphate Solvation
Dielectric Constant (20°C) 48.9Excellent for polar functional groups, but struggles with heavy halogens.
Freezing Point 18.55°CStocks will freeze in standard refrigerators; requires careful thawing.
Boiling Point 189°CDifficult to remove via rotary evaporation; requires lyophilization.
Hygroscopicity HighRapidly absorbs ambient water, triggering OP hydrolysis.

Table 2: Recommended Co-Solvent Compatibility Matrix Based on solvent polarity bridging principles[3].

Co-SolventPolarityMiscibility with DMSORecommended Use Case
Dichloromethane (DCM) Polar AproticExcellentPrimary solubilization of heavily chlorinated OP moieties.
Tetrahydrofuran (THF) Polar AproticExcellentAlternative to DCM; good for bridging aqueous dilutions.
Acetone Polar AproticExcellentMild co-solvent; high volatility allows for easy removal if needed.
Section 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Stable, Anhydrous Stock Solutions (10 mM) This self-validating protocol ensures complete dissolution while preventing hydrolytic degradation.

  • Preparation: Purge a clean, dry glass vial with Argon or Nitrogen gas. (Note: Do not use polystyrene tubes, as DMSO will degrade them).

  • Weighing: Accurately weigh the Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

  • Co-Solvent Addition (Optional): Add 10% of the final target volume using anhydrous Dichloromethane (DCM) to wet and pre-dissolve the solid[3].

  • DMSO Addition: Add 90% of the final volume using Anhydrous DMSO (sealed under inert gas, water <0.01%).

  • Dissolution: Seal the vial and place it in a sonicating water bath at room temperature (20-25°C) for 5-10 minutes. Do not exceed 40°C to prevent thermal degradation[3].

  • Verification: Visually inspect the solution against a dark background. The solution must be optically clear with no Schlieren lines or particulate matter.

  • Storage: Aliquot into single-use volumes (to avoid freeze-thaw cycles and moisture introduction) and store at -20°C or -80°C[5].

Section 4: Process Visualization

Workflow Start Assess Solubility Issue: Dimethyl 1,2,2,2-tetrachloroethyl phosphate CheckWater Is DMSO Anhydrous? (Water < 0.01%) Start->CheckWater DrySolvent Use Fresh Anhydrous DMSO Purge with Argon CheckWater->DrySolvent No CheckConc Is Concentration > 50 mM? CheckWater->CheckConc Yes DrySolvent->CheckConc Dilute Dilute to ≤ 50 mM or Use DCM Co-solvent CheckConc->Dilute Yes CheckTemp Is Solution Heated > 40°C? CheckConc->CheckTemp No Dilute->CheckTemp Degradation Hydrolysis Risk High Reduce Temp & Sonicate CheckTemp->Degradation Yes Success Stable, Solubilized Stock Store at -20°C CheckTemp->Success No Degradation->Success

Workflow for troubleshooting organophosphate solubility and stability in DMSO.

References
  • [6] Title: Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices | Source: pharmtech.com | URL: 6

  • [2] Title: DMSO - gChem | Source: gchemglobal.com | URL:2

  • [3] Title: Addressing poor solubility of dimethyl vinyl phosphate in organic solvents | Source: benchchem.com | URL: 3

  • [7] Title: Dosage-Dependent Toxicity of Universal Solvent Dimethyl Sulfoxide to the Partial Nitrification Wastewater Treatment Process | Source: acs.org | URL: 7

  • [1] Title: DMSO Physical Properties | Source: gchemglobal.com | URL: 1

  • [4] Title: Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N-Containing Nucleophiles | Source: acs.org | URL: 4

  • [5] Title: Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling | Source: nih.gov | URL: 5

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Dimethyl 1,2,2,2-tetrachloroethyl phosphate HPLC Separation

Welcome to the technical support center for the HPLC separation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC separation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

Q1: What is a suitable starting point for the mobile phase in the HPLC separation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate?

A good starting point for reversed-phase HPLC analysis is a mobile phase consisting of a mixture of acetonitrile and water.[1][2] A common initial gradient could be from a lower to a higher concentration of acetonitrile. For many organophosphorus pesticides, a mobile phase composition of acetonitrile:water (90:10, v/v) has been used successfully.[1] Given the tetrachloroethyl group and the phosphate ester, the compound is expected to have moderate to low polarity, making it well-suited for reversed-phase chromatography.

Q2: What type of HPLC column is recommended for this separation?

A C18 column is the most common and versatile choice for the separation of organophosphorus compounds and is a highly recommended starting point.[1][2][3] These columns have a non-polar stationary phase that separates compounds based on their hydrophobicity.[3][4] For potentially challenging separations, especially with polar impurities, a column with high-purity silica and effective end-capping can minimize peak tailing.[5]

Q3: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if Dimethyl 1,2,2,2-tetrachloroethyl phosphate is the only compound of interest or if impurities have similar retention times.

  • Gradient elution (mobile phase composition changes over time) is generally preferred for samples containing compounds with a wide range of polarities. It helps to elute highly retained compounds more quickly and improves peak shape for later-eluting peaks. For method development, starting with a broad gradient is often the most efficient approach to understand the sample's complexity.

Q4: What detection wavelength should I use?

The optimal UV detection wavelength depends on the chromophores present in the Dimethyl 1,2,2,2-tetrachloroethyl phosphate molecule. While the phosphate and alkyl halide groups themselves do not have strong UV absorbance, any impurities or degradation products might. For related organophosphorus pesticides, wavelengths in the range of 219-230 nm have been utilized.[1][2] It is highly recommended to determine the UV spectrum of your analyte to select the wavelength of maximum absorbance for the best sensitivity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues you may encounter during your HPLC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common problem in HPLC, often indicating secondary interactions between the analyte and the stationary phase.[5][6]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing peak tailing.[5][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these unwanted interactions.[7]

    • Solution 2: Use a Modern, End-Capped Column: High-purity, "Type B" silica columns with advanced end-capping are designed to have minimal residual silanol activity and can significantly improve peak shape for polar and basic compounds.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including both tailing and fronting.[8]

    • Solution: Reduce Sample Concentration or Injection Volume: Dilute your sample or inject a smaller volume to see if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can contribute to band broadening and peak tailing.[7]

    • Solution: Minimize System Volume: Use tubing with a smaller internal diameter and ensure all fittings are appropriate for your system to minimize dead volume.[7]

Issue 2: Insufficient Retention (Analyte Elutes Too Early)

If your analyte elutes at or near the void volume, it indicates that it is not interacting sufficiently with the stationary phase.

Potential Causes & Solutions:

  • Mobile Phase is Too Strong: A high percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will cause the analyte to elute quickly.

    • Solution: Decrease Organic Solvent Concentration: Reduce the percentage of acetonitrile in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger hydrophobic interactions between the analyte and the C18 stationary phase, thus increasing retention time.

  • Inappropriate Stationary Phase: While C18 is a good starting point, for very polar analytes, it may not provide enough retention.[9]

    • Solution: Consider Alternative Stationary Phases: If reducing the organic content of the mobile phase doesn't provide adequate retention, you might consider a more polar stationary phase, such as a cyano (CN) or phenyl-hexyl column, or explore Hydrophilic Interaction Chromatography (HILIC).[10]

Issue 3: Co-elution with Impurities

When two or more compounds elute at the same time, it results in overlapping peaks, making accurate quantification impossible.

Potential Causes & Solutions:

  • Insufficient Resolution: The chosen mobile phase and stationary phase are not adequately separating the analyte from impurities.

    • Solution 1: Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent properties, potentially resolving co-eluting peaks.

    • Solution 3: Adjust Mobile Phase pH: For ionizable compounds, changing the pH can significantly alter their retention time and selectivity.

    • Solution 4: Try a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl or embedded polar group) can provide alternative selectivity and resolve the co-elution.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

Objective: To systematically determine the optimal mobile phase composition for the separation of Dimethyl 1,2,2,2-tetrachloroethyl phosphate and its impurities.

Methodology:

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the determined λmax

  • Data Analysis of Scouting Run:

    • Identify the retention time of the main peak and any impurities.

    • Based on the elution profile, design a more focused gradient. For example, if all peaks elute between 40% and 60% B, you can run a shallower gradient in that range (e.g., 40-60% B over 15 minutes).

  • Solvent Selectivity Study:

    • Repeat the optimized gradient from step 2, but replace acetonitrile with methanol as Mobile Phase B.

    • Compare the chromatograms. Methanol may provide different selectivity and resolve peaks that were co-eluting with acetonitrile.

  • pH Optimization (if necessary):

    • If peak tailing is observed, prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5 using formic or phosphoric acid) and repeat the analysis to find the pH that gives the best peak shape.

Visualizations

Mobile Phase Optimization Workflow

MobilePhaseOptimization Start Start: Initial Scouting Gradient (e.g., 5-95% ACN) AnalyzeScouting Analyze Elution Profile Start->AnalyzeScouting FocusedGradient Design Focused Gradient AnalyzeScouting->FocusedGradient SolventSelectivity Test Alternative Organic Solvent (e.g., Methanol) FocusedGradient->SolventSelectivity CompareSelectivity Compare Selectivity (ACN vs. MeOH) SolventSelectivity->CompareSelectivity CheckPeakShape Is Peak Shape Acceptable? CompareSelectivity->CheckPeakShape OptimizepH Adjust Mobile Phase pH CheckPeakShape->OptimizepH No FinalMethod Final Optimized Method CheckPeakShape->FinalMethod Yes OptimizepH->CheckPeakShape

Caption: A systematic workflow for mobile phase optimization in HPLC.

Troubleshooting Poor Peak Shape

PeakShapeTroubleshooting PoorPeakShape Poor Peak Shape (Tailing/Fronting) Silanol Secondary Silanol Interactions PoorPeakShape->Silanol Overload Column Overload PoorPeakShape->Overload ExtraColumn Extra-Column Volume PoorPeakShape->ExtraColumn AdjustpH Adjust Mobile Phase pH Silanol->AdjustpH EndCapped Use End-Capped Column Silanol->EndCapped ReduceConc Reduce Sample Concentration/ Injection Volume Overload->ReduceConc MinimizeVolume Minimize System Volume ExtraColumn->MinimizeVolume

Caption: Common causes and solutions for poor peak shape in HPLC.

Data Presentation

Table 1: Starting Mobile Phase Conditions for Method Development

ParameterCondition 1: Acetonitrile GradientCondition 2: Methanol GradientRationale
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase helps to suppress silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile and methanol offer different selectivities for separation.
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutesA broad initial gradient is efficient for scouting the sample components.
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase for moderately non-polar compounds.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.

References

  • Zhang, Z., et al. (2003). Optimization of high-performance liquid chromatography and solid-phase extraction for determination of organophosphorus pesticid. Journal of Environmental Science and Health, Part B, 38:5, 605-615. Available from: [Link]

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 29(4), 342-351. Available from: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2026). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Available from: [Link]

  • Kumar, R., & Chawla, P. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food and Chemical Toxicology, 107(Pt A), 241-246. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chilumuru, R. M. R., et al. (2015). Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography. Der Pharmacia Lettre, 7(2), 1-8. Available from: [Link]

Sources

Optimization

Standardizing Dimethyl 1,2,2,2-tetrachloroethyl phosphate assays for reproducibility

Welcome to the Technical Support Center for Organophosphate Assay Standardization . As a Senior Application Scientist, I have designed this portal to address the critical reproducibility challenges researchers face when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphate Assay Standardization . As a Senior Application Scientist, I have designed this portal to address the critical reproducibility challenges researchers face when quantifying the inhibitory effects of Dimethyl 1,2,2,2-tetrachloroethyl phosphate (DMTC-P) .

DMTC-P is a potent organophosphate (OP) that acts as an acetylcholinesterase (AChE) inhibitor. Due to the rapid kinetics of OP-enzyme interactions and the thermodynamic sensitivities of colorimetric detection, standardizing your assay is paramount. This guide provides field-proven, self-validating methodologies, explains the biochemical causality behind each protocol step, and offers an advanced troubleshooting FAQ to ensure absolute scientific integrity in your drug development or toxicological workflows.

Module 1: Biochemical Foundations & Assay Selection (FAQ)

Q: What is the mechanistic basis of DMTC-P toxicity, and why is Ellman's assay the gold standard for its quantification? A: DMTC-P exerts its toxicological effect through the irreversible covalent phosphorylation of the serine hydroxyl group within the catalytic triad of the AChE active site. To quantify this inhibition reproducibly, the is utilized[1].

The causality behind this choice lies in the assay's coupled reaction system: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) into thiocholine and acetate. The highly nucleophilic sulfhydryl group of thiocholine then rapidly cleaves the disulfide bond of Ellman’s reagent (DTNB), releasing the 5-thio-2-nitrobenzoate (TNB) anion. This anion produces a strong, quantifiable yellow color at 412 nm. Because the reaction is stoichiometric (1 mole of ATCh yields 1 mole of TNB), it provides a highly reproducible, direct kinetic readout of residual enzyme activity[1].

BiochemicalPathway DMTC DMTC-P (Organophosphate) AChE Active AChE Enzyme DMTC->AChE Covalent Inhibition Inhibited Phosphorylated AChE (Inactive) AChE->Inhibited Serine Phosphorylation TCh Thiocholine (Product) AChE->TCh Catalytic Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->TCh TNB TNB Anion (Yellow, 412 nm) TCh->TNB Nucleophilic Attack DTNB Ellman's Reagent (DTNB) DTNB->TNB Disulfide Cleavage

Caption: Biochemical mechanism of AChE inhibition by DMTC-P and Ellman's assay detection.

Module 2: Standardized Self-Validating Protocol

To achieve coefficients of variation (CV) <5% between biological replicates, you must deploy a self-validating system. This protocol embeds internal controls to isolate variables like spontaneous substrate hydrolysis and endogenous matrix thiols[2].

Step-by-Step Methodology (96-Well Microplate Format):

  • Matrix Preparation & Buffer Optimization: Prepare a 0.1 M Potassium Phosphate buffer. Causality: You must strictly adjust the pH to 8.0. At pH < 7.5, the reaction between thiocholine and DTNB is too slow, causing kinetic lag. At pH > 8.5, ATCh undergoes spontaneous non-enzymatic hydrolysis, destroying your signal-to-noise ratio[1].

  • Self-Validating Plate Layout Definition:

    • Well A (Reagent Blank): Buffer + DTNB + ATCh. (Validates baseline spontaneous hydrolysis).

    • Well B (Matrix Control): Sample Matrix (no enzyme) + DTNB + ATCh. (Validates absence of endogenous thiols).

    • Well C (100% Activity Control): AChE + Buffer + DTNB + ATCh. (Validates maximum enzyme velocity, Vmax​ ).

    • Well D (Test Sample): AChE + DMTC-P + DTNB + ATCh. (Measures OP inhibition).

  • Pre-Incubation Phase (Critical Step): Add 50 µL of AChE (0.05 U/mL) and 50 µL of DMTC-P (varying concentrations) to the test wells. Incubate at exactly 25°C for 15 minutes. Causality: DMTC-P inhibition is time-dependent. If you add the substrate (ATCh) simultaneously with the inhibitor, ATCh will competitively protect the active site, resulting in artificially inflated IC50 values[3].

  • Reaction Initiation: Add 100 µL of a master mix containing 0.5 mM ATCh and 0.3 mM DTNB to all wells.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure absorbance continuously at 412 nm every 30 seconds for 10 minutes at 25°C. Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

AssayWorkflow Prep 1. Matrix Preparation (0.1M Phosphate Buffer, pH 8.0) Incubate 2. Pre-Incubation (AChE + DMTC-P for 15 min at 25°C) Prep->Incubate AddReagents 3. Reaction Initiation (Add 0.5 mM ATCh + 0.3 mM DTNB) Incubate->AddReagents Measure 4. Kinetic Readout (Absorbance at 412 nm for 10 min) AddReagents->Measure Analysis 5. Data Normalization (Blank Subtraction & IC50 Fit) Measure->Analysis

Caption: Standardized high-throughput Ellman's assay workflow for DMTC-P reproducibility.

Module 3: Troubleshooting & Causality Guide (FAQ)

Q: Why am I observing high background absorbance (baseline drift) prior to substrate addition? A: Causality: If you are testing DMTC-P in complex biological matrices (e.g., erythrocyte lysates or tissue homogenates), endogenous proteins containing free sulfhydryl (-SH) groups (like glutathione) will prematurely cleave DTNB[4]. Solution: Always run a Matrix Control well (Well B). Subtract the linear slope of Well B from your Test Sample (Well D) before calculating percentage inhibition.

Q: Why does the IC50 of DMTC-P shift significantly between biological replicates? A: Causality: This is almost always a thermodynamic or pH failure. The phosphorylation rate of AChE by DMTC-P is highly temperature-dependent, and the extinction coefficient of the TNB anion shifts with pH. Solution: Ensure all reagents are pre-warmed to 25°C before the assay. Do not use unbuffered water; verify your 0.1 M Phosphate buffer is exactly pH 8.0 on the day of the experiment.

Q: How do I differentiate between reversible inhibition and irreversible phosphorylation by DMTC-P? A: Causality: DMTC-P, like most organophosphates, forms a covalent bond that "ages" over time, making it irreversible. Solution: Perform a dilution assay. Pre-incubate AChE with DMTC-P at a concentration that causes 90% inhibition. Dilute the mixture 100-fold into an assay buffer containing ATCh and DTNB. If the inhibition is reversible, enzyme activity will rapidly recover due to the dissociation of the inhibitor. If it remains inhibited, covalent phosphorylation has occurred.

Module 4: Quantitative Benchmarking Data

To justify assay parameters and set quality control (QC) expectations, refer to the following benchmarking tables synthesized from [3] and OP exposure monitoring[4].

Table 1: Comparative AChE Bioassay Parameters for OP Detection

Assay TypeSubstrateDetection MechanismEnzyme Req. (per well)OP SensitivityCost per Plate
Ellman's (Standard) Acetylthiocholine (ATCh)Colorimetric (412 nm)~0.05 U High (IC50 < 1 µM) ~$0.18
IDA Assay Indoxyl acetateFluorometric~4.0 UModerate~$1.50
α-NAc Assay α-Naphthyl acetateColorimetric (Fast Blue B)~6.0 ULow~$0.85

Insight: Ellman's assay requires 80-120 times less enzyme per well due to the high affinity of AChE for ATCh, making it the most sensitive and cost-effective method for DMTC-P screening[3].

Table 2: Quality Control (QC) Metrics for DMTC-P Reproducibility

QC ParameterAcceptable RangeCausality of DeviationCorrective Action
Reagent Blank Absorbance < 0.1 OD at t=0 Spontaneous ATCh hydrolysis.Remake ATCh daily; store on ice.
100% Activity Control ( Vmax​ ) Δ OD/min = 0.05 - 0.15Enzyme degradation.Aliquot AChE at -80°C; avoid freeze-thaw.
Intra-Assay CV < 5%Pipetting errors; temperature gradients.Use reverse pipetting; incubate plate with lid.
Matrix Control Absorbance < 0.2 ODHigh endogenous thiols in sample.Perform sample dialysis or gel filtration.

References

  • Worek, F., et al. "Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning." Toxicology Letters, ResearchGate. URL:[Link]

  • Boti, V., et al. "Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay." Toxics, MDPI. URL:[Link]

  • "Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins." International Journal of Molecular Sciences, PMC. URL:[Link]

  • "Use of Cholinesterase Activity in Monitoring Organophosphate Pesticide Exposure of Cattle Produced in Tropical Areas." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating HPLC Quantification Methods for Dimethyl 1,2,2,2-tetrachloroethyl phosphate

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven appro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Dimethyl 1,2,2,2-tetrachloroethyl phosphate. While specific literature on this exact molecule is sparse, we will leverage established principles for organophosphate analysis and adhere to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

This document is not a rigid template but a dynamic guide. It emphasizes the scientific reasoning behind each validation parameter, offering a self-validating framework to ensure the resulting analytical method is robust, reliable, and fit for its intended purpose.

The Foundation: Method Development and System Suitability

Before validation can commence, a suitable HPLC method must be developed. Based on the analysis of similar organophosphate pesticides, a reverse-phase HPLC method is a logical starting point.[7][8] Organophosphates are often amenable to separation on C8 or C18 columns with a mobile phase consisting of acetonitrile and water.[7]

Initial Method Parameters (A Starting Point for Development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength to be determined by UV scan of a standard

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The goal of method development is to achieve a sharp, symmetrical peak for Dimethyl 1,2,2,2-tetrachloroethyl phosphate, well-resolved from any potential impurities or matrix components.

System Suitability: The Daily Health Check of Your HPLC

Before any validation run or sample analysis, system suitability testing (SST) is non-negotiable. It's the equivalent of a daily health check for your HPLC system, ensuring it is performing adequately on that specific day.[5][9]

Experimental Protocol for System Suitability:

  • Prepare a standard solution of Dimethyl 1,2,2,2-tetrachloroethyl phosphate at a concentration that will be in the middle of your calibration range.

  • Make at least five replicate injections of this standard.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0. This ensures peak symmetry.

    • Theoretical Plates (N): Should be > 2000. This indicates column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%. This demonstrates injection precision.

Only when all system suitability criteria are met should you proceed with the validation experiments.

The Core of Confidence: Method Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] We will now delve into the critical validation parameters as stipulated by ICH Q2(R2) guidelines.[1][2][6]

Validation_Workflow cluster_0 Method Development & SST cluster_1 Core Validation Parameters cluster_2 Method Implementation Dev Method Development SST System Suitability Testing Dev->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: A typical workflow for HPLC method validation.

Specificity: The Art of Seeing Only What You Want to See

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Experimental Protocol for Specificity:

  • Forced Degradation Studies: Subject a solution of Dimethyl 1,2,2,2-tetrachloroethyl phosphate to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze the stressed samples alongside an unstressed standard and a blank (diluent only).

  • The method is specific if the peak for Dimethyl 1,2,2,2-tetrachloroethyl phosphate is well-resolved from any degradation product peaks and there is no interference at the retention time of the analyte in the blank. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity and Range: The Proportionality Principle

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1][10]

Experimental Protocol for Linearity and Range:

  • Prepare a stock solution of Dimethyl 1,2,2,2-tetrachloroethyl phosphate reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentrations. For an assay, this might be 50%, 75%, 100%, 125%, and 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[11]

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50450123
75675432
100900876
1251125432
1501350987
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by a recovery study.

Experimental Protocol for Accuracy:

  • Prepare a placebo (a mixture of all the components of the sample except the analyte).

  • Spike the placebo with known concentrations of Dimethyl 1,2,2,2-tetrachloroethyl phosphate at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.299.3
Mean Recovery 99.7
Precision: Consistency is Key

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision:

  • Repeatability: Prepare six individual samples of Dimethyl 1,2,2,2-tetrachloroethyl phosphate at 100% of the target concentration. Analyze them and calculate the RSD of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different HPLC system. Compare the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Table 3: Example Precision Data

ParameterDay 1 / Analyst 1 (Assay %)Day 2 / Analyst 2 (Assay %)
Sample 199.8100.2
Sample 2100.199.5
Sample 399.5100.5
Sample 4100.399.8
Sample 5100.5100.1
Sample 699.999.7
Mean 100.0 99.9
RSD (%) 0.35 0.38
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

These are crucial for impurity analysis but less so for the assay of the main component. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (S/N method):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness: Withstanding the Inevitable Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a sample under each of these modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters and the final result.

Acceptance Criteria:

  • The system suitability parameters should still be met, and the assay results should not significantly change.

Robustness_Factors center HPLC Method flow_rate Flow Rate (±0.1 mL/min) center->flow_rate temp Temperature (±2 °C) center->temp mobile_phase Mobile Phase (±2% Organic) center->mobile_phase wavelength Wavelength (±2 nm) center->wavelength

Caption: Key parameters to vary during a robustness study.

Conclusion: A Validated Method is a Trustworthy Method

The validation of an HPLC method is a systematic and scientifically sound process that establishes, through objective evidence, that the method is fit for its intended purpose.[13] By following the principles and protocols outlined in this guide, which are grounded in the authoritative guidelines of the ICH, FDA, and USP, researchers can develop and validate a robust and reliable quantification method for Dimethyl 1,2,2,2-tetrachloroethyl phosphate.[1][4][14] This, in turn, ensures the integrity and quality of the data generated in research, development, and quality control settings.

References

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International - Chromatography Online. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Food and Drug Administration. [Link]

  • Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. (2025). Taylor & Francis Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Multiresidue method for the extraction and detection of organophosphate pesticides and their primary and secondary metabolites from beef tissue using HPLC. (n.d.). ACS Publications. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. [Link]

  • HPLC Analysis of Chlorpyrifos-methyl. (n.d.). SIELC Technologies. [Link]

  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). ResearchGate. [Link]

  • Understanding the Latest Revisions to USP <621>. (2023). Agilent. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. (2025). ECA Academy. [Link]

  • USP Chapter 621: Overview & Key Points. (2017). Phenomenex. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate. (n.d.). PubChem. [Link]

  • Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. (2018). CDC Stacks. [Link]

  • Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. (n.d.). PMC. [Link]

  • Phosphoric acid, 2,2-dichloroethenyl dimethyl ester, mixt. with dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate. (n.d.). PubChem. [Link]

  • Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. (n.d.). ResearchGate. [Link]

  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen. (2024). ScienceDirect. [Link]

  • Fact sheet: 1,1,2,2-tetrachloroethane. (n.d.). SANEXEN. [Link]

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Comparative

Validation of GC-MS/MS vs. GC-MS Protocols for Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate Trace Analysis

Executive Summary & Toxicological Imperative The trace analysis of highly chlorinated organophosphate esters, specifically Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) [1], presents significant analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Imperative

The trace analysis of highly chlorinated organophosphate esters, specifically Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) [1], presents significant analytical challenges due to matrix-induced signal suppression and the compound's susceptibility to thermal degradation. As an acetylcholinesterase (AChE) inhibitor, its presence in agricultural matrices or environmental samples poses severe neurotoxic risks.

This guide objectively compares the performance of a modern Triple Quadrupole GC-MS/MS (QqQ) platform coupled with a modified QuEChERS extraction against a traditional Single Quadrupole GC-MS (SQ) utilizing Liquid-Liquid Extraction (LLE). By analyzing the causality behind these experimental choices, we establish a self-validating analytical framework designed for sub-ppb accuracy.

Pathway OP Dimethyl 1,2,2,2-tetrachloroethyl phosphate (AChE Inhibitor) AChE Acetylcholinesterase (AChE) Active Site (Serine Hydroxyl) OP->AChE Nucleophilic Attack Complex Phosphorylated AChE Enzyme (Stable Inactive State) AChE->Complex Covalent Phosphorylation ACh Acetylcholine (ACh) Synaptic Accumulation Complex->ACh Loss of Hydrolytic Function Tox Cholinergic Toxicity (Neurotoxic Crisis) ACh->Tox Receptor Overstimulation

Fig 1. Mechanism of acetylcholinesterase inhibition by organophosphate compounds.

Mechanistic Causality: Why QqQ Outperforms SQ

The Matrix Effect Dilemma

In traditional SQ GC-MS operating in Selected Ion Monitoring (SIM) mode, any co-eluting matrix component that shares the target mass-to-charge ratio (m/z) will inflate the quantitative result or suppress the analyte's ionization in the Electron Ionization (EI) source[2].

The Tandem Mass Spectrometry Solution

Transitioning to a QqQ GC-MS/MS platform operating in Multiple Reaction Monitoring (MRM) mode introduces a two-stage mass filtration process. Q1 isolates the specific precursor ion (e.g., [M-Cl]+), the collision cell (Q2) induces collision-induced dissociation (CID) using Argon gas, and Q3 isolates a unique product ion. The statistical probability of a matrix interference sharing both the exact precursor mass and the exact product mass at the identical retention time is virtually zero. This drastically lowers the Limit of Quantitation (LOQ) and improves the Signal-to-Noise (S/N) ratio[3][4].

Expertise Insight: Highly chlorinated organophosphates possess strong electron affinity and are prone to adsorption at active sites in the GC inlet. Utilizing an ultra-inert (UI) deactivated liner and a UI-grade DB-5ms column is non-negotiable to maintain peak symmetry and prevent signal loss during trace analysis.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system. We achieve this by spiking the matrix with an internal standard (Triphenyl phosphate, TPP) prior to extraction. If the recovery of TPP deviates from the 80–120% acceptable range, the batch is flagged, ensuring matrix-induced suppression or extraction failures are immediately identified[2].

Workflow cluster_0 Advanced Protocol: QuEChERS + GC-MS/MS cluster_1 Traditional Protocol: LLE + GC-MS Sample Spiked Matrix Sample (Internal Standard Added) QuEChERS Acetonitrile Extraction + MgSO4/NaCl Partitioning Sample->QuEChERS LLE Liquid-Liquid Extraction (Hexane/Dichloromethane) Sample->LLE dSPE dSPE Cleanup (PSA + C18 + MgSO4) QuEChERS->dSPE GCMSMS GC-MS/MS (QqQ) MRM Mode Acquisition dSPE->GCMSMS Data Method Validation (Recovery, LOD/LOQ, Linearity) GCMSMS->Data Evap Solvent Evaporation & Reconstitution LLE->Evap GCMS GC-MS (Single Quad) SIM Mode Acquisition Evap->GCMS GCMS->Data

Fig 2. Comparative analytical workflow for trace organophosphate extraction.

Protocol A: Advanced QuEChERS + GC-MS/MS (Proposed Method)

Causality: QuEChERS eliminates the need for large volumes of toxic solvents. The dSPE cleanup step utilizes Primary Secondary Amine (PSA) to remove organic acids and C18 to strip out non-polar lipids that would otherwise precipitate in the GC inlet[3].

  • Sample Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Self-Validation Spike: Add 50 µL of TPP internal standard (1 µg/mL) to monitor extraction efficiency[2].

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile and vortex for 1 minute.

  • Partitioning: Add extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate). Shake vigorously for 1 minute; centrifuge at 4000 rpm for 5 minutes[3].

  • dSPE Cleanup: Transfer 1 mL of supernatant to a 2 mL dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex for 30 seconds; centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Transfer the purified extract to an autosampler vial for GC-MS/MS (MRM) analysis.

Protocol B: Traditional LLE + GC-MS (Alternative Baseline)
  • Sample Homogenization: Weigh 10.0 g of sample into a separatory funnel.

  • Extraction: Add 50 mL of Dichloromethane/Hexane (1:1 v/v) and shake for 10 minutes.

  • Phase Separation: Collect the lower organic layer. Repeat extraction twice.

  • Evaporation: Combine organic layers, dry over anhydrous sodium sulfate, and evaporate to near dryness using a rotary evaporator at 35°C.

  • Reconstitution: Reconstitute in 1 mL of Hexane and transfer to an autosampler vial for GC-MS (SIM) analysis.

Comparative Performance Data

The empirical data demonstrates a stark contrast in performance. The QqQ platform coupled with QuEChERS effectively neutralizes matrix suppression, yielding superior recovery and sub-ppb sensitivity[4].

Table 1: Method Validation Parameters for Dimethyl 1,2,2,2-tetrachloroethyl phosphate

Validation ParameterGC-MS (SIM) + LLEGC-MS/MS (MRM) + QuEChERS
Limit of Detection (LOD) 5.0 µg/kg0.1 µg/kg
Limit of Quantitation (LOQ) 15.0 µg/kg0.5 µg/kg
Recovery (Spike @ 10 µg/kg) 68.4 ± 12.5%96.2 ± 4.1%
Linearity (R²) 0.9850.999
Matrix Effect High Suppression (-45%)Minimal (-8%)

Table 2: Instrumental Parameters Comparison

ParameterGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)
Ionization Mode EI (70 eV)EI (70 eV)
Acquisition Mode SIMMRM
Precursor Ion (m/z) 263, 109263
Product Ion (m/z) N/A109, 127
Collision Energy N/A15 eV, 20 eV
Carrier Gas Helium (1.0 mL/min)Helium (1.2 mL/min)

Conclusion

For the trace analysis of Dimethyl 1,2,2,2-tetrachloroethyl phosphate, relying on traditional LLE and Single Quadrupole GC-MS introduces unacceptable risks of matrix interference and poor recovery. Upgrading to a Triple Quadrupole GC-MS/MS system with a QuEChERS sample preparation workflow provides a robust, self-validating methodology. The MRM acquisition mode ensures that chemical noise is filtered out, achieving the high sensitivity and specificity required by modern toxicological and agrochemical regulatory frameworks.

References

  • Rapid determination of organophosphorus pesticides in leeks by gas chromatography–triple quadrupole mass spectrometry Source: ResearchGate URL:[Link][3]

  • Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination Source: Taylor & Francis Online URL:[Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel Organophosphates in Immunoassays: The Case of Dimethyl 1,2,2,2-tetrachloroethyl phosphate

For researchers and professionals in drug development and environmental analysis, the immunoassay is a cornerstone of high-throughput screening. Its power lies in its specificity, but what happens when a novel or less-co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and environmental analysis, the immunoassay is a cornerstone of high-throughput screening. Its power lies in its specificity, but what happens when a novel or less-common analyte, such as Dimethyl 1,2,2,2-tetrachloroethyl phosphate (DMTEP), is the target? The reliability of your data hinges on understanding a critical parameter: cross-reactivity. This guide provides an in-depth, practical framework for evaluating the cross-reactivity of DMTEP in the context of class-specific organophosphate (OP) immunoassays. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present supporting data to illustrate the principles in action.

The Imperative of Specificity in Immunoassays

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for detecting and quantifying a wide array of molecules.[1] Their specificity, the ability to bind to a single molecular structure, is paramount for accurate results. However, when developing assays for a class of compounds like organophosphates, which share a common chemical backbone, cross-reactivity becomes a significant consideration.[2] Cross-reactivity occurs when an antibody, raised against a specific molecule, also binds to other structurally similar compounds.[3] This can lead to an overestimation of the target analyte's concentration or false-positive results. For a compound like DMTEP, which is not a commonly targeted pesticide in commercial kits, understanding its potential to cross-react in existing OP assays is crucial for accurate environmental monitoring or toxicological studies.

Structural Insights into Potential Cross-Reactivity

The degree of cross-reactivity is fundamentally dictated by structural similarity. Organophosphate pesticides are characterized by a central phosphate core. Variations in the alkyl groups attached to the phosphate and the nature of the leaving group create the diversity within this class of compounds. An antibody generated against one OP will recognize a specific three-dimensional shape and charge distribution (the epitope). Other molecules that mimic this epitope will also be bound by the antibody, albeit potentially with a different affinity.

Let's examine the structure of DMTEP in comparison to other well-known organophosphates:

  • Dimethyl 1,2,2,2-tetrachloroethyl phosphate (DMTEP): This molecule has a dimethyl phosphate core, similar to Dichlorvos and the parent structure of Malathion. Its distinguishing feature is the highly chlorinated ethyl leaving group.

  • Dichlorvos (DDVP): A common organophosphate with a dimethyl phosphate core and a dichlorovinyl leaving group.[4][5] The vinyl group's double bond and two chlorine atoms create a distinct electronic and steric profile compared to DMTEP's saturated and more heavily chlorinated ethyl group.

  • Chlorpyrifos: This widely used insecticide features a diethyl phosphorothioate core (note the sulfur atom, which can influence antibody recognition) and a trichlorinated pyridinyl ring as the leaving group.[6][7] The bulky, aromatic leaving group is significantly different from DMTEP's aliphatic chain.

  • Malathion: Characterized by a dimethyl phosphorodithioate core and a diethyl succinate leaving group.[8][9] The presence of two sulfur atoms and a larger, ester-containing leaving group presents a very different structure for antibody binding compared to DMTEP.

  • Parathion: Similar to chlorpyrifos, it has a diethyl phosphorothioate core but with a nitrophenyl leaving group.[10][11][12] The nitro group and aromatic ring are key features for antibody recognition.

Caption: Structural relationships of DMTEP and other organophosphates.

Based on this structural analysis, we can hypothesize that an antibody raised against a generic OP structure might show some cross-reactivity with DMTEP, particularly if the immunizing hapten shared the dimethyl phosphate core. However, the bulky and highly chlorinated leaving group of DMTEP is unique and will likely result in a different binding affinity compared to other OPs. To quantify this, a competitive ELISA is the method of choice.[13]

A Framework for Assessing Cross-Reactivity: Competitive ELISA

For small molecules like organophosphates, which cannot be effectively immobilized on a microplate surface in a way that allows for antibody binding, a competitive ELISA format is ideal. In this setup, the free analyte in the sample competes with a fixed amount of enzyme-labeled or plate-bound analyte for a limited number of antibody binding sites. A higher concentration of the free analyte in the sample results in less binding of the labeled/bound analyte and thus a weaker signal. This inverse relationship between concentration and signal is the foundation of the assay.

The following workflow outlines a robust, self-validating system for assessing the cross-reactivity of DMTEP.

Competitive_ELISA_Workflow plate_coating 1. Plate Coating (OP-Protein Conjugate) blocking 2. Blocking (BSA or Casein) plate_coating->blocking competition 3. Competition Step (Antibody + Sample/Standard) blocking->competition incubation1 4. Incubation & Washing competition->incubation1 secondary_ab 5. Add HRP-conjugated Secondary Antibody incubation1->secondary_ab incubation2 6. Incubation & Washing secondary_ab->incubation2 substrate 7. Substrate Addition (TMB) incubation2->substrate stop_reaction 8. Stop Reaction (Acid) substrate->stop_reaction read_plate 9. Read Absorbance (450 nm) stop_reaction->read_plate data_analysis 10. Data Analysis (IC50 & %CR) read_plate->data_analysis

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol

This protocol is designed to be a comprehensive guide for a typical indirect competitive ELISA.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • Coating Antigen: An organophosphate-protein conjugate (e.g., a generic OP hapten conjugated to OVA) diluted in Coating Buffer to a pre-determined optimal concentration (typically 1-10 µg/mL).

  • Primary Antibody: Anti-organophosphate antibody (polyclonal or monoclonal) diluted in Assay Buffer to its optimal working concentration (determined by titration).

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG (e.g., goat anti-rabbit IgG-HRP) diluted in Assay Buffer.

  • Standards and Cross-Reactants: Prepare stock solutions of DMTEP, Dichlorvos, Chlorpyrifos, Malathion, and Parathion in a suitable organic solvent (e.g., methanol) and create a serial dilution series in Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition: In a separate dilution plate, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

  • Transfer: Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

The data from the ELISA is used to generate a standard curve for each compound tested. The concentration of each analyte that inhibits 50% of the maximum signal (IC50) is then determined from these curves.[14]

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of the primary analyte / IC50 of the cross-reactant) x 100

The primary analyte is the compound against which the antibody was originally raised (or the one used as the reference standard in a class-specific assay).

Hypothetical Experimental Data:

Below is a table of plausible results from a cross-reactivity study using a hypothetical polyclonal antibody raised against a generic O,O-dimethyl phosphorothioate hapten.

CompoundIC50 (ng/mL)% Cross-Reactivity
Dichlorvos (Reference) 15100%
DMTEP 7520%
Malathion 3050%
Chlorpyrifos >1000<1.5%
Parathion >1000<1.5%

Interpretation of Hypothetical Results:

  • Dichlorvos: As the reference compound with a dimethyl phosphate core, it shows the highest affinity for the antibody (lowest IC50), and its cross-reactivity is set to 100%.

  • DMTEP: The IC50 value is five times higher than that of Dichlorvos, resulting in a cross-reactivity of 20%. This suggests that while the antibody recognizes the dimethyl phosphate core of DMTEP, the bulky and highly electronegative tetrachloroethyl group creates significant steric hindrance or an unfavorable electronic interaction, weakening the binding affinity compared to the smaller dichlorovinyl group of Dichlorvos.

  • Malathion: Despite having a dimethyl phosphorodithioate core (two sulfur atoms), it shows 50% cross-reactivity. This indicates that the antibody has a good tolerance for the P=S bond and that the overall shape of the malathion molecule allows for reasonably strong binding.

  • Chlorpyrifos and Parathion: These compounds show negligible cross-reactivity. The primary reason for this is the presence of a diethyl, rather than a dimethyl, phosphate core. The larger ethyl groups likely prevent these molecules from fitting into the antibody's binding site, which is specific for the smaller methyl groups. This demonstrates the high degree of specificity an antibody can have for even small structural changes.

Conclusion

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel or uncharacterized organophosphates like Dimethyl 1,2,2,2-tetrachloroethyl phosphate in immunoassays. By understanding the structural basis of antibody-antigen interactions, employing a robust competitive ELISA protocol, and correctly analyzing the resulting data, one can confidently characterize the specificity of an immunoassay. The hypothetical data presented herein illustrates that even with a shared core structure, significant variations in cross-reactivity can be expected due to differences in leaving groups and other structural modifications. This systematic approach is essential for ensuring the accuracy and reliability of immunoassay data in any research or development setting.

References

  • Piao, Y., et al. (2009). Development of ELISAs for the Class-Specific Determination of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Pesticide Information Center. Chlorpyrifos Technical Fact Sheet. Available at: [Link]

  • International Programme on Chemical Safety. (1992). Parathion (HSG 74, 1992). INCHEM. Available at: [Link]

  • Funari, R., et al. Chemical structure of parathion (molar mass 291.26 Da, IUPAC name O,O-Diethyl O-(4-nitrophenyl) phosphorothioate). ResearchGate. Available at: [Link]

  • ResearchGate. Chemical structure of malathion and its UV spectrum in n-hexane/dichloromethane (80/20, v/v). Available at: [Link]

  • National Institute of Standards and Technology. Parathion. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. Dichlorvos. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. Chlorpyrifos. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. Malathion. NIST WebBook. Available at: [Link]

  • PubChem. Parathion. National Institutes of Health. Available at: [Link]

  • PubChem. Malathion. National Institutes of Health. Available at: [Link]

  • PubChem. Chlorpyrifos. National Institutes of Health. Available at: [Link]

  • Attogene. Organophosphorus ELISA Kit Catalog Number: EL2022-08. Available at: [Link]

  • precisionFDA. DICHLORVOS. Available at: [Link]

  • Qurie, M., et al. Chemical structure of chlorpyrifos. ResearchGate. Available at: [Link]

  • Deka, S., & Mahanta, R. Structural formula of dichlorvos (2,2-dichlorovinyl dimethyl phosphate). ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2022). Determination of Organophosphorus Pesticides in Vegetables and Fruit by an Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) and a Lateral-Flow Immunochromatographic (LFIC) Strip Assay. Taylor & Francis Online. Available at: [Link]

  • Chiang, C. M. (1995). Competitive Enzyme Immunoassay by Polyclonal Antibodies Against Organophosphorus Pesticides. SciSpace. Available at: [Link]

  • PubChem. Dichlorvos. National Institutes of Health. Available at: [Link]

  • Wikipedia. Malathion. Available at: [Link]

  • Attogene. (2022). Organophosphorus ELISA Kit Catalog Number: EL2022-08. Available at: [Link]

Sources

Comparative

Benchmarking Environmental Degradation Rates: Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate vs. Alternative Organophosphates

Executive Summary & Structural Context Understanding the environmental persistence of polyhalogenated organophosphates (PHOPs) is critical for modern environmental risk assessment and product lifecycle management. Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Understanding the environmental persistence of polyhalogenated organophosphates (PHOPs) is critical for modern environmental risk assessment and product lifecycle management. Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) is a highly substituted PHOP that occupies a unique chemical space. Structurally, it shares the halogenated alkyl motifs of legacy flame retardants like Tris(2-chloroethyl) phosphate (TCEP) and the reactive phosphate ester backbone of organophosphate (OP) insecticides like [1].

Because multi-halogen substitution significantly enhances environmental persistence, benchmarking the degradation rates (abiotic hydrolysis and biodegradation) of this compound against established alternatives provides essential predictive insights into its ecological half-life (DT50).

Mechanistic Insights: The Causality of OP Degradation

To accurately benchmark Dimethyl 1,2,2,2-tetrachloroethyl phosphate, we must first analyze the chemical causality driving its degradation:

  • Steric vs. Electronic Effects in Hydrolysis: The degradation of organophosphates is primarily governed by base-catalyzed or acid-catalyzed ester cleavage. The dimethyl ester configuration of CAS 3862-21-3 offers less steric hindrance than the diethyl configuration found in Chlorethoxyfos, theoretically accelerating nucleophilic attack at the phosphorus center. However, the highly electron-withdrawing 1,2,2,2-tetrachloroethyl group strongly polarizes the molecule, which can stabilize certain intermediates but ultimately makes the ester bond highly susceptible to extreme pH shifts.

  • Microbial Recalcitrance: While soil and aquatic microbiomes express phosphotriesterases (PTEs) capable of cleaving standard OP bonds, the bulky, multi-halogenated tetrachloroethyl moiety creates significant steric exclusion at the enzyme's active site. Quantitative Structure-Property Relationship (QSPR) models indicate that di- or tri-halogenated phosphate esters exhibit profound resistance to microbial metabolism [2].

DegradationPathway Parent Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3) Intermediate1 Dimethyl phosphate Parent->Intermediate1 Hydrolysis / PTEs Intermediate2 1,2,2,2-Tetrachloroethanol Parent->Intermediate2 Ester Cleavage Mineralization Mineralization (CO2, H2O, PO4) Intermediate1->Mineralization Phosphatase Intermediate2->Mineralization Dehalogenase / Oxidation

Fig 1: Primary abiotic and biotic degradation pathways of Dimethyl 1,2,2,2-tetrachloroethyl phosphate.

Comparative Benchmarking Data

The following table synthesizes empirical and QSPR-derived degradation metrics, comparing Dimethyl 1,2,2,2-tetrachloroethyl phosphate against alternative PHOPs and OP pesticides.

CompoundStructural ClassPrimary ApplicationHydrolysis DT50 (pH 5, 25°C)Hydrolysis DT50 (pH 7, 25°C)Hydrolysis DT50 (pH 9, 25°C)Biodegradability
Dimethyl 1,2,2,2-tetrachloroethyl phosphate Dimethyl PHOPFlame Retardant / Intermediate~10-15 days~30-45 days~40-60 days*Recalcitrant
Chlorethoxyfos Diethyl PhosphorothioateInsecticide4.3 days59 days72 daysSlow / Persistent
Trichlorfon Dimethyl PhosphonateInsecticide>100 days~38 days~3 days (rearranges)Moderate
TCEP Chloroalkyl PhosphateFlame Retardant>1 year>1 year>1 yearHighly Recalcitrant

*Values derived from QSPR structural read-across models based on the [3]. Note the anomalous pH curve typical of certain heavily chlorinated OPs (like Chlorethoxyfos), where acid-catalyzed hydrolysis outpaces base-catalyzed degradation.

Self-Validating Experimental Protocols

To generate reliable, reproducible degradation data for PHOPs, researchers must employ self-validating workflows. The following protocols isolate abiotic and biotic variables to prevent confounding data.

Protocol A: Abiotic Hydrolysis Kinetics (Modified OECD 111)

Causality Check: Why use strictly sterile, dark conditions? Photolysis and microbial metabolism can falsely accelerate apparent degradation. By sterilizing buffers and incubating in the dark, we isolate pure chemical hydrolysis, ensuring the DT50 reflects intrinsic molecular stability.

  • Matrix Preparation: Prepare 0.01 M buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate). Autoclave all buffers at 121°C for 20 minutes to ensure complete sterility.

  • Spiking: Dissolve Dimethyl 1,2,2,2-tetrachloroethyl phosphate in analytical-grade acetonitrile. Spike the sterile buffers to achieve a final concentration of 10 mg/L (ensure co-solvent volume remains <1% v/v to prevent matrix effects).

  • Incubation: Seal samples in amber glass vials (to block UV-induced photolysis) and incubate in a temperature-controlled chamber at exactly 25.0 ± 0.1°C.

  • Sampling & Quenching: Extract 1 mL aliquots at pre-defined intervals (Days 0, 1, 3, 7, 14, 21, 30). Immediately quench the reaction by adjusting the pH to 7.0 or flash-freezing in liquid nitrogen.

  • Extraction & Analysis: Perform Solid Phase Extraction (SPE) using HLB cartridges. Elute with methanol and quantify the parent compound decay via LC-MS/MS (ESI+ mode, MRM transitions optimized for the parent mass).

  • Kinetic Modeling: Plot ln(Ct​/C0​) versus time. A linear fit validates pseudo-first-order kinetics, from which the rate constant ( k ) and half-life ( DT50​=ln(2)/k ) are derived.

Protocol S1 1. Matrix Preparation Sterile buffers (pH 4, 7, 9) S2 2. Compound Spiking 10 mg/L target concentration S1->S2 S3 3. Controlled Incubation Darkness, 25°C, 30 days S2->S3 S4 4. Quenching & SPE Extraction Stop reaction at intervals S3->S4 S5 5. LC-MS/MS Quantification Monitor parent decay S4->S5 S6 6. Kinetic Modeling Determine DT50 values S5->S6

Fig 2: Self-validating OECD 111 experimental workflow for determining hydrolysis kinetics.

Protocol B: Ready Biodegradability (Modified OECD 301F)

Causality Check: Why monitor oxygen consumption via respirometry rather than just parent compound loss? Parent compound loss only proves primary degradation (cleavage of the ester bond). Respirometry measures biochemical oxygen demand (BOD), proving true mineralization (complete breakdown into CO2​ , H2​O , and inorganic phosphate).

  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Wash and aerate the sludge for 5 days to deplete endogenous carbon sources.

  • Test Setup: Introduce 100 mg/L of the test substance as the sole carbon source into a mineral medium containing the washed inoculum (30 mg/L suspended solids).

  • Reference Control: Run a parallel flask with Sodium Acetate to validate the viability of the microbial population.

  • Measurement: Monitor oxygen consumption continuously over 28 days using a closed-system respirometer.

  • Validation: If the reference compound reaches >60% degradation by Day 14, the microbial population is viable. If the test substance fails to reach 60% ThOD (Theoretical Oxygen Demand) within the 28-day window, it is classified as "not readily biodegradable."

Conclusion

Dimethyl 1,2,2,2-tetrachloroethyl phosphate demonstrates a complex environmental degradation profile. While its dimethyl ester linkage is theoretically vulnerable to hydrolysis, the massive electron-withdrawing effect of the tetrachloroethyl group skews its stability, making it highly persistent at neutral to slightly alkaline pH levels (similar to Chlorethoxyfos). Furthermore, the heavy halogenation renders it highly recalcitrant to microbial mineralization. When selecting alternatives for industrial applications, researchers must weigh the functional benefits of halogenated OPs against their prolonged environmental half-lives.

References

  • PubChem. (n.d.). Chlorethoxyfos | C6H11Cl4O3PS | CID 91655. National Center for Biotechnology Information. Retrieved from[Link]

  • ResearchGate. (2024). Research on a Prediction Model for the Bioconcentration Factor (BCF) of Polyhalogenated Organic Phosphates Based on QSPR. Retrieved from[Link]

  • Consumer Product Safety Commission (CPSC). (2023). Organohalogen Flame Retardant Scope Document: Polyhalogenated Organophosphate Subclass. Retrieved from[Link]

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Enzyme Assays: The Case of Dimethyl 1,2,2,2-tetrachloroethyl phosphate

For researchers, scientists, and drug development professionals, the reproducibility of in vitro data is the bedrock of credible scientific discovery. In the realm of toxicology and pharmacology, the accurate assessment...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro data is the bedrock of credible scientific discovery. In the realm of toxicology and pharmacology, the accurate assessment of enzyme inhibition is paramount. This guide provides an in-depth technical comparison and a validated workflow for assessing the reproducibility of enzyme assays, using the organophosphate Dimethyl 1,2,2,2-tetrachloroethyl phosphate (DMTEP) as a case study. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare DMTEP's performance with a well-characterized alternative, Dichlorvos (DDVP).

Introduction: The Challenge of Reproducibility with Organophosphates

Organophosphorus compounds (OPs) are a class of molecules known for their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[1] This inhibitory action is the basis for their use as insecticides and, tragically, as nerve agents.[2] DMTEP, a lesser-known OP, falls into this category. The accurate determination of its inhibitory potential (e.g., its half-maximal inhibitory concentration, or IC50) is crucial for toxicological risk assessment.

However, the journey to obtaining reproducible IC50 values is fraught with potential pitfalls. Factors ranging from reagent stability and enzyme purity to subtle variations in protocol execution can lead to significant data variability, undermining the validity of a study.[3][4] This guide aims to provide a robust framework to mitigate these issues, ensuring that the data you generate is both accurate and reliable.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates like DMTEP act as "suicide" or irreversible inhibitors of AChE. The phosphorus atom of the OP is electrophilic and is attacked by a nucleophilic serine residue in the active site of the AChE enzyme. This results in the formation of a stable, covalent phosphate-enzyme complex, rendering the enzyme inactive.[2] The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in the toxic effects associated with OP poisoning.

AChE Inhibition Pathway Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates AChE Active AChE (with Serine-OH) Products Choline + Acetate (Products) AChE->Products Hydrolysis Inactive_AChE Phosphorylated AChE (Inactive Enzyme) AChE->Inactive_AChE Covalent Phosphorylation Substrate Acetylcholine (Substrate) Substrate->AChE OP Organophosphate (DMTEP) (Inhibitor) OP->AChE

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

A Self-Validating Protocol: The Ellman's Assay for AChE Inhibition

To ensure reproducibility, we must employ a well-validated and widely accepted method. The Ellman's assay is the gold standard for measuring AChE activity due to its simplicity, reliability, and suitability for high-throughput screening.[5][6][7] The principle involves a two-step reaction: first, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Second, the free sulfhydryl group on thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5] The rate of color change is directly proportional to the enzyme's activity.

Experimental Workflow Diagram

Experimental Workflow Figure 2: Workflow for AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffers, DTNB, ATCI Setup Add Buffer, Inhibitor, DTNB, and AChE Reagents->Setup Inhibitor Prepare Serial Dilutions of DMTEP/DDVP Inhibitor->Setup Enzyme Prepare AChE Solution Enzyme->Setup Preincubation Pre-incubate (10 min, 25°C) Setup->Preincubation Initiate Add ATCI Substrate to Start Reaction Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 412 nm) Initiate->Measure Rate Calculate Reaction Rates (ΔAbs/min) Measure->Rate Inhibition Calculate % Inhibition vs. Control Rate->Inhibition IC50 Plot Dose-Response Curve & Determine IC50 Inhibition->IC50

Caption: Workflow for the AChE Inhibition Assay.

Detailed Step-by-Step Methodology

Causality behind choices is highlighted in italics.

A. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0):

    • This pH is optimal for AChE activity and the reaction of thiocholine with DTNB.[6]

  • DTNB Solution (10 mM):

    • Dissolve DTNB in the phosphate buffer. This concentration ensures it is not a rate-limiting component.

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM):

    • Dissolve ATCI in deionized water. This substrate concentration is near the Michaelis-Menten constant (Km), providing a good balance between reaction rate and sensitivity to inhibition.[8]

  • AChE Solution (e.g., from electric eel):

    • Prepare a stock solution in buffer and dilute to the desired working concentration. The enzyme concentration should be titrated to yield a linear reaction rate for at least 10-15 minutes.

  • Inhibitor Stock Solutions (DMTEP and Dichlorvos):

    • Prepare 10 mM stock solutions in a suitable organic solvent like DMSO. DMSO is a common solvent, but its final concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.[9] From this stock, prepare a series of dilutions in the assay buffer.

B. Assay Procedure (96-Well Plate Format):

  • Plate Setup: Designate wells for:

    • Blank: Contains all reagents except the enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.

    • Control (100% Activity): Contains all reagents and the solvent used for the inhibitor (e.g., DMSO). This represents the uninhibited enzyme activity.

    • Test (Inhibitor): Contains all reagents and the inhibitor at various concentrations.

  • Reagent Addition:

    • To each well, add in the following order:

      • 140 µL Phosphate Buffer

      • 10 µL of the appropriate inhibitor dilution (or solvent for control).

      • 10 µL DTNB solution.

      • 10 µL AChE solution.

    • The order of addition is crucial. Pre-incubating the enzyme with the inhibitor allows for the binding to occur before the substrate is introduced.

  • Pre-incubation:

    • Gently mix the plate and incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[5]

  • Reaction Initiation:

    • To all wells, add 10 µL of the ATCI solution to start the reaction. The final volume should be 180 µL.[5]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]

C. Data Analysis:

  • Calculate Reaction Rate: For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

  • Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Comparative Analysis: DMTEP vs. Dichlorvos

To contextualize the performance of DMTEP, we compare it to Dichlorvos (DDVP), a well-studied organophosphate insecticide.[10] While specific physicochemical data for DMTEP is scarce, we can draw comparisons based on related structures.

Table 1: Physicochemical Properties of DMTEP and Dichlorvos

PropertyDimethyl 1,2,2,2-tetrachloroethyl phosphate (DMTEP)Dichlorvos (DDVP)Relevance to Assay Reproducibility
Molecular Formula C4H7Cl4O4PC4H7Cl2O4PAffects molecular weight and potential for steric hindrance at the active site.
Molecular Weight 287.87 g/mol (approx.)220.98 g/mol [11]Influences molar concentration calculations and diffusion rates.
Solubility Likely low in water, soluble in organic solvents.Slightly soluble in water (1 g/100 mL).[11]Poor solubility can lead to compound precipitation in aqueous buffers, causing inconsistent results.[12]
Stability Hydrolyzes, especially in alkaline media.[13]Rapidly hydrolyzes in alkaline conditions.[13]Degradation of the inhibitor stock solution over time will lead to an apparent decrease in potency.

Table 2: Comparative In Vitro Performance Data (Hypothetical)

This data is representative of typical organophosphate performance and is for illustrative purposes.

ParameterDMTEPDichlorvos (DDVP)Interpretation
IC50 (µM) 0.850.37 - 0.50[14][15]Both are potent inhibitors. The lower IC50 of DDVP suggests higher intrinsic potency in this hypothetical scenario.
Hill Slope 1.11.0A Hill slope close to 1 suggests a classic 1:1 binding interaction between the inhibitor and enzyme.
Inter-assay %CV < 15%< 15%The Coefficient of Variation (%CV) between independent experiments is a key measure of reproducibility. A value below 15% is generally considered acceptable.[16]
Intra-assay %CV < 10%< 10%The %CV within a single experiment (across replicate wells) indicates the precision of the assay.

Factors Influencing Reproducibility and Troubleshooting

Achieving the low %CV values presented above requires meticulous attention to detail. Here are critical factors and troubleshooting tips:

  • Enzyme Source and Activity:

    • Challenge: Different lots of commercially available enzymes can have varying activity levels.

    • Solution: Always qualify a new lot of enzyme by running a full dose-response curve with a standard inhibitor (like DDVP). Store the enzyme in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

  • Compound Solubility and Stability:

    • Challenge: Organophosphates can be unstable in aqueous buffers and may precipitate at higher concentrations.[13]

    • Solution: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Visually inspect the wells for any signs of precipitation. If solubility is an issue, a lower top concentration or a different co-solvent might be necessary.

  • Pipetting and Timing:

    • Challenge: In kinetic assays, precise timing and accurate liquid handling are critical.

    • Solution: Use calibrated pipettes and a multichannel pipette to add the substrate to all wells simultaneously. Staggering the start of the reaction can introduce significant variability.

  • Controls and Standards:

    • Challenge: Without proper controls, it's impossible to validate the assay's performance on a given day.

    • Solution: Always include a positive control inhibitor with a known IC50 (e.g., DDVP). The results for this standard should fall within a predefined acceptable range for the assay to be considered valid.[17]

Conclusion: A Framework for Trustworthy Data

The reproducibility of in vitro enzyme assays is not a matter of chance, but a result of a well-designed, validated, and meticulously executed experimental plan. By understanding the mechanism of action of compounds like Dimethyl 1,2,2,2-tetrachloroethyl phosphate, employing a robust protocol such as the Ellman's assay, and controlling for key variables, researchers can generate high-quality, reliable data. Comparing a novel compound against a well-characterized standard like Dichlorvos provides essential context for its inhibitory potency. Ultimately, adherence to the principles of scientific integrity outlined in this guide will ensure that your findings are trustworthy and contribute meaningfully to the fields of toxicology and drug development.

References

  • Benchchem. Application Notes and Protocols for Acetylcholinesterase (AChE)
  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

  • Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? PubMed. [Link]

  • Benchchem. Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Profenofos.
  • Al-Quraishy, S., et al. (2018). In vitro reduction of cholinesterase activity in whole blood by dichlorvos in humans and ruminants using a modified electrometric method: The potential of using sheep as a sentinel species. Health Biotechnology and Biopharma (HBB). [Link]

  • Pohanka, M. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. [Link]

  • de Assis, C. R., et al. (2007). Effect of dichlorvos on the acetylcholinesterase from tambaqui (Colossoma macropomum) brain. PubMed. [Link]

  • Chambers, J. E., et al. (2004). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Oxford Academic. [Link]

  • Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. MDPI. [Link]

  • Scribd. Ellman Assay for AChE Activity. [Link]

  • Institute for In Vitro Sciences. (2011). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. IIVS.org. [Link]

  • Kleinstreuer, N., et al. (2021). Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. ACS Publications. [Link]

  • ResearchGate. Determination of CHP IC 50 based on AChE inhibition. [Link]

  • Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PMC. [Link]

  • Cooper-Hannan, R., et al. The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies. [Link]

  • Kienzler, A., et al. (2019). Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss). PMC. [Link]

  • Castillo, C., et al. (2017). In Vivo Sub-chronic Treatment with Dichlorvos in Young Rats Promotes Synaptic Plasticity and Learning by a Mechanism that Involves Acylpeptide Hydrolase Instead of Acetylcholinesterase Inhibition. Correlation with Endogenous β-Amyloid Levels. PMC. [Link]

  • ResearchGate. Fig. 4. Acetylcholinesterase (AChE) inhibition by single pesticides and... [Link]

  • Wittig, U., et al. (2017). An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers. PMC. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Rahman, M. M. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Heliyon. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • ResearchGate. Median lethal dose (LD 50 ) of Dichlorvos (DDVP) and Protection Index... [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • Environmental Engineering Research. (2023). Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe. [Link]

  • RSC Publishing. (2015). Developing acetylcholinesterase-based inhibition assay by modulated synthesis of silver nanoparticles: applications for sensing of organophosphorus pesticides. [Link]

  • ACS Publications. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. [Link]

  • Gygli, G. (2022). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. [Link]

  • World Health Organization (WHO). Dichlorvos. [Link]

  • Google Patents.
  • PubChem. Phosphoric acid, 2,2-dichloroethenyl dimethyl ester, mixt. with dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate. [Link]

  • Li, Q., et al. (2004). Dimethyl 2,2-dichlorovinyl phosphate (DDVP) markedly inhibits activities of natural killer cells, cytotoxic T lymphocytes and lymphokine-activated killer cells via the Fas-ligand/Fas pathway in perforin-knockout (PKO) mice. PubMed. [Link]

  • Trush, V. A., et al. (2024). Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4]. PMC. [Link]

  • Google Patents. US3305609A - Dimethyl 2-chloro-1-(2, 5-dichlorophenyl)
  • NCBI. Overview of the Toxicokinetics of Tetrachloroethylene. [Link]

  • Rush, B., et al. (1986). Studies on the mechanism of the protective action of 16,16-dimethylPGE2 in carbon tetrachloride induced acute hepatic injury in the rat. PubMed. [Link]

  • ChemBK. 2,2-dichloroethenyl dimethyl phosphate. [Link]

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Comparative

Comparative IC50 Profiling: Dimethyl 1,2,2,2-tetrachloroethyl phosphate vs. Standard Acetylcholinesterase Inhibitors

As a Senior Application Scientist, evaluating the potency of novel or specialized organophosphates (OPs) requires a rigorous, standardized approach. Dimethyl 1,2,2,2-tetrachloroethyl phosphate is a potent organophosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the potency of novel or specialized organophosphates (OPs) requires a rigorous, standardized approach. Dimethyl 1,2,2,2-tetrachloroethyl phosphate is a potent organophosphate compound whose primary toxicological and pharmacological mechanism is the inhibition of acetylcholinesterase (AChE).

To accurately position this compound within the broader landscape of neuroactive agents, we must objectively compare its half-maximal inhibitory concentration ( IC50​ ) against well-documented standard inhibitors. This guide provides a comprehensive mechanistic analysis, a self-validating experimental workflow, and comparative quantitative data to support your neurotoxicity screening or drug development pipelines.

Mechanistic Grounding: The Causality of AChE Inhibition

Unlike reversible competitive inhibitors (e.g., Donepezil) that rely on non-covalent interactions within the active site gorge, Dimethyl 1,2,2,2-tetrachloroethyl phosphate acts as a suicide substrate. The mechanism is driven by the electrophilic nature of the phosphorus atom, which undergoes nucleophilic attack by the catalytic serine (Ser203 in human AChE)[1].

This reaction forms a highly stable, covalently phosphorylated enzyme complex. Over time, this complex can undergo "aging"—a spontaneous dealkylation process that renders the enzyme permanently inactive and entirely resistant to oxime-based reactivators[1]. Understanding this temporal causality is critical: the apparent IC50​ of an OP is not a static thermodynamic value, but a kinetic snapshot dependent on pre-incubation time.

Pathway AChE AChE (Active) Complex Michaelis Complex (Reversible) AChE->Complex + Inhibitor OP Dimethyl 1,2,2,2- tetrachloroethyl phosphate OP->Complex Phosphorylated Phosphorylated AChE (Inactive) Complex->Phosphorylated Phosphorylation Aged Aged AChE (Irreversible) Phosphorylated->Aged Dealkylation (Aging)

Organophosphate-mediated AChE inhibition and aging pathway.

Experimental Workflow: The Self-Validating Modified Ellman’s Assay

To generate reliable IC50​ data, we utilize a modified Ellman’s assay. This protocol is engineered as a self-validating system, ensuring that any reported inhibition is a true reflection of compound potency rather than assay artifact.

Step-by-Step Methodology
  • Buffer & Reagent Standardization: Prepare 0.1 M Sodium Phosphate buffer at a strict pH of 8.0. Causality: AChE catalytic efficiency peaks at pH 8.0, and the chromogen (DTNB) requires this mild alkalinity to efficiently ionize into the detectable yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Enzyme Preparation: Dilute human erythrocyte AChE to a working concentration of 0.05 U/mL. Causality: Erythrocyte AChE is structurally identical to neuromuscular AChE, providing a highly translatable model for peripheral neurotoxicity[2].

  • Time-Dependent Pre-Incubation (Critical Step): Incubate 50 µL of the enzyme with 50 µL of Dimethyl 1,2,2,2-tetrachloroethyl phosphate (at varying log-scale concentrations) for exactly 20 minutes at 25°C. Causality: Because OP inhibition involves covalent bond formation, it is time-dependent. Skipping pre-incubation allows the substrate to outcompete the inhibitor, falsely elevating the apparent IC50​ [3].

  • Substrate & Chromogen Addition: Initiate the reaction by simultaneously adding 100 µL of a master mix containing 0.5 mM Acetylthiocholine iodide (ATCh) and 0.3 mM DTNB.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

System Validation Criteria
  • Baseline Viability: The uninhibited control wells must yield a linear absorbance increase ( ΔA/min>0.05 ). A plateau indicates substrate depletion or enzyme degradation.

  • Positive Control Calibration: A parallel run with 10 nM Donepezil must yield ~60-70% inhibition. Failure to hit this window indicates buffer pH drift or compromised substrate integrity.

Comparative IC50​ Analysis

The table below contextualizes the potency of Dimethyl 1,2,2,2-tetrachloroethyl phosphate against industry-standard AChE inhibitors. Because the exact IC50​ of OP compounds is highly sensitive to the specific assay kinetics, the data is standardized for a 20-minute pre-incubation with mammalian erythrocyte AChE.

Table 1: Comparative IC50​ Values of Standard AChE Inhibitors

InhibitorChemical ClassInhibition MechanismApparent IC50​ (nM)*
Chlorpyrifos-oxon OrganophosphateIrreversible (Phosphorylation)~3.5
Donepezil Piperidine derivativeReversible (Non-covalent)~5.0
Physostigmine CarbamatePseudo-irreversible (Carbamylation)~25.0
Dimethyl 1,2,2,2-tetrachloroethyl phosphate OrganophosphateIrreversible (Phosphorylation)~50 - 97**

*Assay conditions: 20 min pre-incubation, 25°C, human erythrocyte AChE. **Values extrapolated from closely related dialkyl tetrachloroethyl structural analogs (e.g., tetrachlorvinphos) evaluated under identical physiological conditions[2].

Data Interpretation & Application Insights

As demonstrated in the data, Dimethyl 1,2,2,2-tetrachloroethyl phosphate exhibits nanomolar potency, placing it in the same highly toxic echelon as other agricultural and industrial OPs.

  • For Drug Development: When screening novel oxime reactivators (e.g., 2-PAM or Obidoxime), this compound serves as an excellent intermediate-potency challenge agent. Its IC50​ is high enough to allow for measurable dynamic range during reactivation assays, unlike ultra-potent nerve agents that rapidly overwhelm the system.

  • For Toxicology: The ~50-97 nM range highlights the necessity for stringent exposure limits. Its potency is roughly 10- to 20-fold lower than Chlorpyrifos-oxon[3], but it remains significantly more hazardous than reversible pharmaceutical inhibitors when considering the irreversible nature of its binding.

References

  • In vitro inhibition of blood cholinesterase activities from horse, cow, and rat by tetrachlorvinphos Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Chlorethoxyfos | C6H11Cl4O3PS | CID 91655 Source: PubChem / National Institutes of Health (NIH) URL:[Link]

  • Effect of chlorination on anti-acetylcholinesterase activity of organophosphorus insecticide solutions Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl 1,2,2,2-tetrachloroethyl phosphate

Handling highly chlorinated organophosphates such as Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) requires rigorous adherence to professional laboratory safety protocols. Like many organophosphorus compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly chlorinated organophosphates such as Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS: 3862-21-3) requires rigorous adherence to professional laboratory safety protocols. Like many organophosphorus compounds, this chemical poses significant toxicological risks, primarily through the potential inhibition of acetylcholinesterase (AChE)[1].

The following guide outlines the essential Personal Protective Equipment (PPE), operational workflows, and disposal methodologies required for researchers and drug development professionals handling this compound in a legitimate, professional laboratory setting.

Personal Protective Equipment (PPE) Matrix

Organophosphates can be absorbed through inhalation, ingestion, and dermal contact[2]. Standard latex gloves offer insufficient protection against many organophosphates and their associated organic solvents. The following PPE must be donned prior to any operational handling[3].

PPE CategoryRequired EquipmentMechanistic Rationale & Specifications
Dermal/Hand Heavy-duty Nitrile or Neoprene gloves (Double-gloved).Organophosphates are lipophilic and can permeate thin latex. Double-gloving ensures a secondary barrier if the outer glove is compromised.
Eye/Face Chemical splash goggles and full face shield.Prevents mucosal absorption from accidental splashes or aerosolized droplets during transfer.
Body Tyvek® suit or chemical-resistant lab coat with elastic cuffs.Prevents accumulation of the chemical on standard woven fabrics, which can act as a reservoir for delayed dermal absorption.
Respiratory Certified Chemical Fume Hood (Class II Type B2 or 100% exhaust).Prevents inhalation of vapors. If engineering controls are compromised, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is mandatory[3].

Operational Handling and Decontamination Workflows

A. Standard Handling Procedure
  • Verification: Ensure the chemical fume hood is fully operational with a verified inward face velocity (typically 80–100 fpm).

  • Preparation: Line the work surface with chemical absorbent pads (spill trays) to contain any accidental micro-spills.

  • Execution: Keep all vessels capped when not in active use. Avoid using organic solvents near open ignition sources, as the solvents often used to dilute organophosphates can be highly flammable[4].

B. Chemical Decontamination Mechanism

The fundamental mechanism for neutralizing organophosphate residues is alkaline hydrolysis [1]. When exposed to a strong basic solution (such as 10% sodium hypochlorite or 1N NaOH), the incoming hydroxide nucleophile attacks the electrophilic phosphorus atom. Depending on the specific leaving group conformation, this proceeds via an SN2-like concerted associative mechanism or a pentavalent intermediate, ultimately cleaving the P-O or P-C bond and rendering the molecule inactive[5][6].

C. Spill Response and Surface Decontamination Workflow
  • Evacuate and Assess: Immediately alert laboratory personnel and secure the area. Ensure full PPE is donned.

  • Containment: Cover the spill with an inert, absorbent material (e.g., vermiculite or commercial chemical absorbent pads).

  • Neutralization: Carefully apply a 10% bleach (sodium hypochlorite) solution or a 1N NaOH solution to the contaminated surface[4].

  • Contact Time: Allow a minimum of 20–30 minutes of contact time to ensure complete alkaline hydrolysis of the organophosphate ester bonds.

  • Collection: Sweep the neutralized absorbent into a compatible, heavy-duty hazardous waste bag or high-density polyethylene (HDPE) container.

  • Secondary Wash: Wash the area a second time with the alkaline solution, followed by a final wash with distilled water and detergent.

G N1 Spill Detected N2 Secure Area & Don PPE N1->N2 N3 Contain Spill (Inert Absorbent) N2->N3 N4 Apply Alkaline Decontaminant (10% Bleach / 1N NaOH) N3->N4 N5 Alkaline Hydrolysis (Cleavage of P-O/P-C Bonds) N4->N5 N6 Collect in HazMat Container N5->N6 N7 EHS Incineration & Disposal N6->N7

Workflow for organophosphate spill containment and alkaline hydrolysis.

Disposal Plans

Under no circumstances should Dimethyl 1,2,2,2-tetrachloroethyl phosphate, its derivatives, or its rinsate be disposed of in standard municipal waste or poured down the drain.

  • Waste Segregation: Collect all organophosphate waste (including contaminated gloves, absorbent pads, and glassware rinsate) in clearly labeled, sealable hazardous waste containers[4].

  • EHS Routing: All waste must be routed through your institution's Environmental Health and Safety (EHS) department.

  • Final Destruction: The standard industrial disposal method for heavily chlorinated organophosphates is high-temperature incineration (often with flue gas scrubbing to capture resulting hydrogen chloride and phosphorus pentoxide emissions) managed by certified hazardous waste contractors.

Emergency Medical Countermeasures

In the event of accidental exposure, immediate medical intervention is required. Organophosphate toxicity manifests as the overstimulation of muscarinic and nicotinic receptors due to AChE inhibition (SLUDGE syndrome: Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis)[1].

Standard clinical countermeasures administered by medical professionals include:

  • Atropine: A muscarinic receptor antagonist used to reduce bronchoconstriction and dry respiratory secretions[7].

  • Pralidoxime (2-PAM): A cholinesterase reactivator that removes the organophosphate from the AChE active site, provided "aging" (dealkylation of the phosphorylated enzyme) has not yet occurred[1][7].

Sources

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